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  • Product: 2-(4-Nitrophenoxy)aniline
  • CAS: 18226-25-0

Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation pattern of 2-(4-Nitrophenoxy)aniline

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Nitrophenoxy)aniline Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 2-(4-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Nitrophenoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 2-(4-Nitrophenoxy)aniline, a molecule incorporating a diphenyl ether linkage, a nitroaromatic system, and a primary aniline moiety. Understanding the gas-phase ion chemistry of this compound is critical for its unambiguous identification and structural elucidation in complex matrices relevant to pharmaceutical research, materials science, and environmental analysis. This document delineates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind the formation of diagnostic product ions, including cleavages of the ether bond and transformations involving the nitro and amino functional groups. Detailed experimental protocols for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, supported by visual diagrams of the fragmentation cascades and analytical workflows.

Introduction

The Analyte: 2-(4-Nitrophenoxy)aniline

2-(4-Nitrophenoxy)aniline is an aromatic compound featuring a diphenyl ether core, substituted with an amino group at the ortho-position of one phenyl ring and a nitro group at the para-position of the other.

  • Molecular Formula: C₁₂H₁₀N₂O₃

  • Monoisotopic Mass: 230.0691 g/mol [1]

  • Structure: alt text

The molecule's structural complexity, arising from the interplay of its three key chemical features—the ether linkage, the electron-withdrawing nitro group, and the electron-donating amino group—gives rise to a rich and informative fragmentation pattern in mass spectrometry.

Significance in Analytical Science

Diphenyl ether derivatives are foundational structures in herbicides, flame retardants, and pharmaceutical agents.[2][3] Similarly, nitroaromatic compounds are a cornerstone of explosives and many therapeutic drugs, with their biological activity often linked to the bioreduction of the nitro group.[4] The aniline substructure is also a ubiquitous building block in medicinal chemistry. Consequently, the ability to accurately identify and characterize molecules like 2-(4-Nitrophenoxy)aniline is paramount for drug metabolism studies, impurity profiling, and environmental monitoring.

Foundational Principles of Mass Spectrometric Fragmentation

The fragmentation of a molecule in a mass spectrometer is dependent on the ionization method employed.

  • Electron Ionization (EI): This hard ionization technique uses a high-energy electron beam (typically 70 eV) to eject an electron from the analyte, creating an odd-electron molecular ion (M⁺•). This high internal energy leads to extensive and reproducible fragmentation, providing a detailed structural "fingerprint".

  • Electrospray Ionization (ESI): This soft ionization technique generates even-electron ions, typically protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), with minimal initial fragmentation.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas.[5][6]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the high internal energy of the molecular ion (M⁺• at m/z 230) drives fragmentation through several competing pathways. Aromatic systems are known to produce stable molecular ions, which are expected to be prominent in the spectrum.

Key Fragmentation Channels

The fragmentation is dictated by the relative stabilities of the potential product ions and neutral losses, primarily involving the nitro group and the ether linkage.

  • Pathway A: Nitro Group Fragmentation: The fragmentation of aromatic nitro compounds is well-characterized and typically involves the loss of NO₂, NO, and O.[7]

    • Loss of •NO₂: A common cleavage resulting in the formation of an even-electron ion at m/z 184 . This is often a significant peak in the spectra of nitroaromatics.

    • Loss of •NO: Subsequent to rearrangement, the molecular ion can lose a nitric oxide radical, yielding a fragment at m/z 200 .

    • Loss of O: A rearrangement can also facilitate the loss of a neutral oxygen atom, producing a nitroso-analogue radical cation at m/z 214 .

  • Pathway B: Ether Bond Cleavage: The C-O ether bonds are susceptible to cleavage.

    • Cleavage α to the Nitrophenyl Ring: This can lead to the formation of a 4-nitrophenoxy cation at m/z 139 or a 2-aminophenyl radical.

    • Cleavage α to the Aminophenyl Ring: This can generate a 2-aminophenoxy radical or a cation at m/z 109 . More likely is the formation of a stable nitrophenyl cation at m/z 123 .

  • Pathway C: Rearrangement and Secondary Fragmentation: Diphenyl ethers are known to undergo rearrangements, sometimes leading to the loss of CO.[8] Following initial losses, further fragmentation of the aniline ring can occur, such as the characteristic loss of HCN (27 Da).[9]

Summary of Predicted EI Fragment Ions
m/z (Mass-to-Charge)Proposed Ion Structure / FormationMechanism / Notes
230[C₁₂H₁₀N₂O₃]⁺•Molecular Ion (M⁺•)
214[C₁₂H₁₀N₂O₂]⁺•[M - O]⁺•
200[C₁₂H₁₀N₂O₂]⁺•[M - NO]⁺•
184[C₁₂H₁₀NO]⁺[M - NO₂]⁺
139[C₆H₄NO₂]⁺4-Nitrophenoxy cation
123[C₆H₅NO₂]⁺•Nitrophenyl radical cation
109[C₆H₆NO]⁺2-Aminophenoxy cation
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation
Visualization of the EI Fragmentation Pathway

EI_Fragmentation M M+• m/z 230 F214 [M-O]+• m/z 214 M->F214 - O F200 [M-NO]+• m/z 200 M->F200 - •NO F184 [M-NO2]+ m/z 184 M->F184 - •NO2 F139 [C6H4NO2]+ m/z 139 M->F139 - •C6H6N F93 [C6H5O]+ m/z 93 F184->F93 - C6H3N F77 [C6H5]+ m/z 77 F93->F77 - O

Caption: Predicted EI fragmentation pathway for 2-(4-Nitrophenoxy)aniline.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI analysis allows for the study of either the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, providing complementary structural information.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur at the most basic site, the amino group, forming the precursor ion at m/z 231 . The fragmentation of this even-electron ion via CID is driven by the loss of stable neutral molecules.

  • Primary Fragmentation:

    • Loss of HNO₂: A characteristic loss for protonated nitroaromatic compounds, resulting in a product ion at m/z 184 ([M+H - HNO₂]⁺). This is often the most significant fragmentation pathway.

    • Loss of H₂O: While less common, intramolecular cyclization involving the ortho-amino group could potentially lead to the loss of water, forming an ion at m/z 213 .

    • Ether Bond Cleavage: Cleavage of the C-O bond can result in the formation of a protonated aminophenol fragment at m/z 110 or a nitrophenol cation.

  • Rearrangement Reactions: Protonated diphenyl ethers are known to undergo rearrangement to form bicyclic structures, which can then eliminate CO.[2][3] This could lead to a fragment ion at m/z 203 ([M+H - CO]⁺), although this is typically preceded by another neutral loss.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation occurs at the amino group, yielding the precursor ion at m/z 229 . The fragmentation of these anions often involves the nitro group.

  • Key Fragmentations:

    • Loss of •NO: The expulsion of the nitric oxide radical is a common pathway for nitroaromatic anions, forming a distonic radical anion at m/z 199 .[10]

    • Loss of •NO₂: Loss of the nitro radical can also occur, yielding an anion at m/z 183 .[10]

Summary of Predicted ESI-MS/MS Fragment Ions
ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossMechanism / Notes
Positive 231184HNO₂ (47 Da)Dominant pathway; loss of nitrous acid.
213H₂O (18 Da)Possible ortho-effect driven cyclization.
110C₆H₄NO₂ (138 Da)Ether cleavage, formation of protonated 2-aminophenol.
Negative 229199•NO (30 Da)Formation of a distonic radical anion.[10]
183•NO₂ (46 Da)Loss of nitro radical.[10]
Visualization of the ESI ([M+H]⁺) Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 231 F184 [M+H - HNO2]+ m/z 184 MH->F184 - HNO2 F213 [M+H - H2O]+ m/z 213 MH->F213 - H2O F110 [C6H8NO]+ m/z 110 MH->F110 - C6H3NO2

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Nitrophenoxy)aniline.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Accurately weigh 1-2 mg of 2-(4-Nitrophenoxy)aniline standard.

  • Dissolution: Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Solution: Perform serial dilutions from the stock solution to prepare working solutions in the range of 1-10 µg/mL using the mobile phase as the diluent for LC-MS or a volatile solvent like dichloromethane for GC-MS.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for a standard capillary GC-quadrupole MS system.

  • GC System: Agilent GC-MSD or equivalent.

  • Injector:

    • Mode: Splitless.

    • Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Column:

    • Type: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 min.

  • Mass Spectrometer (EI Mode):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is suitable for a QTOF or triple quadrupole mass spectrometer.

  • LC System: Waters ACQUITY UPLC, Agilent 1290, or equivalent.

  • Column:

    • Type: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

    • B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient:

    • 0-1 min: 10% B.

    • 1-8 min: Ramp to 95% B.

    • 8-9 min: Hold at 95% B.

    • 9-10 min: Return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer (ESI-MS/MS Mode):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV (+), -3.0 kV (-).

    • Source Temperature: 120°C.

    • Desolvation Gas: Nitrogen, flow rate dependent on instrument.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.[11]

    • Acquisition: Full scan MS to identify the precursor ion, followed by targeted MS/MS experiments on m/z 231 (positive) and m/z 229 (negative).

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Separation Chromatographic Separation (GC/LC) Working->Separation Ionization Ionization (EI / ESI) Separation->Ionization MS1 Mass Analysis (MS1 - Precursor) Ionization->MS1 CID Fragmentation (CID) MS1->CID MS2 Mass Analysis (MS2 - Product) CID->MS2 Data Data Interpretation MS2->Data

Caption: General experimental workflow for MS analysis of 2-(4-Nitrophenoxy)aniline.

Conclusion

The mass spectrometric fragmentation of 2-(4-Nitrophenoxy)aniline is predictable and highly informative, governed by the distinct chemical properties of its functional groups. Under Electron Ionization, the molecule produces a rich spectrum characterized by losses from the nitro group (•NO₂, •NO) and cleavage of the ether bond. Under Electrospray Ionization, tandem MS/MS of the protonated molecule is dominated by the neutral loss of nitrous acid (HNO₂), providing a highly specific diagnostic transition (m/z 231 → 184). The protocols and fragmentation pathways detailed in this guide serve as a robust framework for researchers, scientists, and drug development professionals to confidently identify and structurally characterize this compound and its analogues in various analytical applications.

References

  • Benchchem. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • P., S., P., R., K., R., & S., K. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. Available at: [Link].

  • Sturtz, M., & Roch, K. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2635-2644. Available at: [Link].

  • ResearchGate. Fragmentation Pathways of Diphenyl Ether Radical Cations | Request PDF. ResearchGate. Available at: [Link].

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona.
  • ResearchGate. A comprehensive study on rearrangement reactions in collision‐induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers | Request PDF. ResearchGate. Available at: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].

  • NIST. 2-Aminodiphenyl ether. NIST WebBook. Available at: [Link].

  • Adams, K. J., Montero, D., et al. (2019). Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS. Journal of The American Society for Mass Spectrometry. Available at: [Link].

  • Drotleff, B., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Available at: [Link].

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link].

  • Khilov, A. S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link].

  • SIELC Technologies. (2018). 2-Nitro-N-(4-nitrophenyl)aniline. SIELC Technologies. Available at: [Link].

  • PubChem. 2-Nitro-4-phenoxyaniline. National Center for Biotechnology Information. Available at: [Link].

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link].

  • Prikhodko, N. N. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Orient. J. Chem., 34(1). Available at: [Link].

  • Voutyritsa, E., et al. Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available at: [Link].

  • ResearchGate. Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link].

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link].

  • Borges, C. R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5, 103351-103381. Available at: [Link].

  • Chemsrc. (2025). 2-methoxy-N-(4-nitrophenyl)aniline. Chemsrc. Available at: [Link].

  • PubChem. 2-nitro-N-(4-nitrophenyl)aniline. National Center for Biotechnology Information. Available at: [Link].

  • Benchchem. Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • ResearchGate. Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions. ResearchGate. Available at: [Link].

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link].

Sources

Exploratory

A Comprehensive Guide to the Single Crystal X-ray Diffraction of 2-(4-Nitrophenoxy)aniline

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement within a molecule is fundamental to understanding its physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement within a molecule is fundamental to understanding its physicochemical properties and biological activity. Single crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these structures. This guide provides a detailed technical overview of the single crystal X-ray diffraction analysis of 2-(4-Nitrophenoxy)aniline, a compound with a diaryl ether scaffold relevant to medicinal chemistry. We will explore the complete workflow, from crystal growth to data interpretation, with a focus on the rationale behind experimental choices and the implications of the structural features observed. This document is intended to serve as a practical and educational resource for researchers in chemistry and drug discovery.

Introduction: The Significance of 2-(4-Nitrophenoxy)aniline in a Broader Context

Diaryl ether linkages are prevalent in a wide array of natural products and synthetic compounds with significant biological activities. The molecule 2-(4-Nitrophenoxy)aniline is a valuable model system for studying the conformational preferences and intermolecular interactions that govern the behavior of this class of compounds. The interplay between the electron-donating aniline moiety and the electron-withdrawing nitrophenoxy group establishes a unique electronic and structural landscape.

A definitive crystal structure provides critical information for:

  • Structure-Activity Relationship (SAR) Studies: A high-resolution structure is the foundation for computational modeling, aiding in the rational design of new derivatives with improved therapeutic profiles.

  • Conformational Analysis: The dihedral angle between the two aromatic rings is a key determinant of the molecule's shape, which directly impacts its interaction with biological targets.

  • Intermolecular Interactions: The nitro and amino functional groups are capable of forming strong hydrogen bonds, which dictate the crystal packing and can inform on potential interactions in a biological environment.[1]

Experimental Workflow: From Synthesis to a Refined Crystal Structure

The process of determining a crystal structure is a multi-step endeavor, requiring careful execution and a sound understanding of the underlying principles.

Synthesis and Crystallization

The synthesis of 2-(4-Nitrophenoxy)aniline can be achieved through a condensation reaction, followed by purification.[1] High-quality single crystals suitable for X-ray diffraction are paramount. A commonly employed and effective method for obtaining such crystals is slow evaporation.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. Ethanol has been shown to be an effective solvent for the crystallization of 2-(4-Nitrophenoxy)aniline.[1] A suitable solvent should provide moderate solubility, allowing for a slow and controlled precipitation of the crystalline solid.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared in ethanol. Gentle heating can be used to ensure complete dissolution.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over a period of several days at a constant temperature. This slow process is essential for the growth of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Rationale for Method Selection: Slow evaporation is a robust technique that allows molecules to self-assemble into a thermodynamically stable and highly ordered crystal lattice. The gradual increase in solute concentration provides the necessary time for this ordering to occur, minimizing the formation of crystal defects.

Experimental Workflow Diagram

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Foundational

A Comprehensive Computational Guide to 2-(4-Nitrophenoxy)aniline Using Density Functional Theory

Abstract This technical guide provides a detailed computational workflow for the investigation of the structural and electronic properties of 2-(4-Nitrophenoxy)aniline using Density Functional Theory (DFT). This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed computational workflow for the investigation of the structural and electronic properties of 2-(4-Nitrophenoxy)aniline using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals interested in applying computational chemistry techniques to understand the behavior of complex organic molecules. We will delve into the theoretical underpinnings and practical application of DFT to elucidate the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), Mulliken and Natural Bond Orbital (NBO) charge distributions, and the molecular electrostatic potential (MEP) of the title compound. The causality behind the selection of computational methods and the interpretation of the results for potential applications in drug design and materials science are emphasized throughout.

Introduction: The Rationale for a DFT-Centric Investigation

2-(4-Nitrophenoxy)aniline is a fascinating organic molecule characterized by the presence of an electron-donating aniline moiety and an electron-withdrawing nitrophenoxy group. This electronic push-pull system suggests potentially interesting optical, electronic, and biological properties. Understanding the three-dimensional structure and the distribution of electrons within the molecule is paramount to predicting its reactivity, intermolecular interactions, and potential as a pharmacophore or a functional material.[1]

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules.[2][3][4] It provides a robust framework for predicting a wide range of molecular properties with a high degree of accuracy, making it an invaluable tool in modern chemical research.[5][6] This guide will provide a comprehensive, step-by-step protocol for a DFT-based computational study of 2-(4-Nitrophenoxy)aniline, from initial structure preparation to the analysis of its key electronic features.

The Computational Workflow: A Self-Validating System

The integrity of any computational study rests on a logical and well-validated workflow. The protocol outlined below is designed to be a self-validating system, where the results of each step inform and confirm the subsequent analyses.

DFT_Workflow A Step 1: Initial Structure Preparation B Step 2: Geometry Optimization A->B Input for Optimization C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry D Step 4: Electronic Property Calculations C->D Confirmation of Minimum Energy Structure E HOMO-LUMO Analysis D->E F Mulliken & NBO Charge Analysis D->F G Molecular Electrostatic Potential (MEP) D->G

Caption: A schematic of the DFT computational workflow.

Step 1: Initial Structure Preparation

The starting point for any DFT calculation is a reasonable initial 3D structure of the molecule. This can be constructed using molecular building software such as GaussView, Avogadro, or ChemDraw. The initial bond lengths and angles do not need to be perfect, as the geometry optimization step will refine them.

Step 2: Geometry Optimization

The "Why": The purpose of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a crucial step as all subsequent electronic property calculations are dependent on the accuracy of the optimized geometry.

The "How": The geometry optimization is performed using a chosen DFT functional and basis set. A popular and well-balanced choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[7][8]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for a wide range of systems.[9][10]

  • 6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing systems with lone pairs or anions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density.

The optimization calculation is typically run until the forces on the atoms and the energy change between successive steps are close to zero, indicating that a minimum on the potential energy surface has been reached.

Step 3: Vibrational Frequency Analysis

The "Why": A vibrational frequency analysis serves two critical purposes. Firstly, it confirms that the optimized geometry is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry needs to be further optimized. Secondly, this analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[3][11]

The "How": The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The output will list the vibrational modes and their corresponding frequencies.

Step 4: Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation is performed at the same level of theory to obtain the final electronic energy and wavefunction. This wavefunction is then used for the subsequent analyses.

In-Depth Analysis of Electronic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The "Why": The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs).[12][13] The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic absorption properties.[14][15]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap indicates that the molecule is more easily excited and therefore more reactive.[16]

FMO_Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = ELUMO - EHOMO Energy Energy

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Exploratory

A Technical Guide to the Thermodynamic Characterization of 2-(4-Nitrophenoxy)aniline for Pharmaceutical Development

Introduction: The Role of Thermodynamic Properties in Drug Development In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Thermodynamic Properties in Drug Development

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, thermodynamic properties such as melting point, enthalpy of fusion, and heat capacity are critical determinants of a compound's stability, solubility, and bioavailability. These parameters directly influence formulation strategies, manufacturing processes, and ultimately, the safety and efficacy of the final drug product.

This guide focuses on 2-(4-Nitrophenoxy)aniline, a substituted aniline of interest in medicinal chemistry. Substituted anilines represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to analgesics.[1][2][3] The specific arrangement of the nitrophenoxy and aniline moieties in 2-(4-Nitrophenoxy)aniline suggests its potential as a versatile building block for novel therapeutics. However, a thorough investigation of its fundamental thermodynamic characteristics is a prerequisite for its advancement in any drug development pipeline.

Core Thermodynamic Properties of 2-(4-Nitrophenoxy)aniline

As of the writing of this guide, specific, experimentally determined thermodynamic values for 2-(4-Nitrophenoxy)aniline were not found in a survey of scientific literature and chemical databases. The following table is presented as a template for the data that should be acquired through the experimental protocols detailed in the subsequent sections.

Thermodynamic PropertySymbolExpected UnitsExperimental Value
Melting Point (Onset)T_m°C or KTo be determined
Enthalpy of FusionΔH_fusJ/g or kJ/molTo be determined
Entropy of FusionΔS_fusJ/(g·K) or J/(mol·K)To be determined
Heat Capacity (Solid)C_p(s)J/(g·K) or J/(mol·K)To be determined
Heat Capacity (Liquid)C_p(l)J/(g·K) or J/(mol·K)To be determined

Experimental Determination of Thermodynamic Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is the industry-standard method for determining the melting point and enthalpy of fusion of crystalline solids.

Principle of the DSC Experiment

The core principle of DSC is to maintain a thermal null between the sample and a reference pan. When the sample undergoes a thermal transition, such as melting, heat is absorbed (an endothermic process), and the instrument must supply more energy to the sample side to maintain the temperature balance. This differential heat flow is recorded against temperature, generating a thermogram from which the thermodynamic properties can be derived.

Detailed Experimental Protocol

The following protocol provides a comprehensive, step-by-step methodology for the determination of the melting point and enthalpy of fusion of 2-(4-Nitrophenoxy)aniline using a modern DSC instrument.

Materials and Equipment:

  • 2-(4-Nitrophenoxy)aniline (purity ≥ 99%)

  • Differential Scanning Calorimeter (e.g., TA Instruments Q250 or similar)

  • Hermetic aluminum DSC pans and lids

  • Analytical balance (readable to ±0.01 mg)

  • Crimping press for sealing DSC pans

  • High-purity nitrogen gas (for purging)

  • Indium standard for calibration

Step-by-Step Procedure:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified indium standard (~10 mg).

    • The onset of the indium melting peak should be within ±0.5 °C of 156.6 °C, and the enthalpy of fusion should be within ±2% of 28.5 J/g.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-(4-Nitrophenoxy)aniline into a tared hermetic aluminum DSC pan.[6] An accurate sample weight is crucial for the correct calculation of enthalpy values.

    • Place the corresponding lid on the pan.

    • Hermetically seal the pan using a crimping press. This prevents any loss of sample due to sublimation or decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[7]

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • To remove the thermal history of the sample, perform a heat-cool-heat cycle. A typical cycle would be:

      • Heat from 25 °C to a temperature above the expected melting point at a rate of 10-20 °C/min.

      • Cool back down to the starting temperature at the same rate.

      • Perform a final heating ramp at a controlled rate (e.g., 10 °C/min) through the melting transition.[7][8] This second heating scan is typically used for data analysis.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting of the sample.

    • Melting Point (T_m): Determine the onset temperature of the melting endotherm. This is the temperature at which the extrapolated baseline intersects the tangent of the steepest slope of the peak.[7]

    • Enthalpy of Fusion (ΔH_fus): Integrate the area under the melting peak. The instrument software will perform this calculation, providing the enthalpy in Joules per gram (J/g).[7]

    • Molar Enthalpy of Fusion: Convert the enthalpy from J/g to kJ/mol using the molecular weight of 2-(4-Nitrophenoxy)aniline (230.22 g/mol ).

    • Entropy of Fusion (ΔS_fus): Calculate the entropy of fusion using the following equation, where T_m is the melting point in Kelvin: ΔS_fus = ΔH_fus / T_m

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Seal Seal in Hermetic Pan Weigh->Seal Reference Prepare Empty Reference Pan Seal->Reference Load Load Sample & Reference Reference->Load Purge Purge with Nitrogen Load->Purge Cycle Perform Heat-Cool-Heat Cycle Purge->Cycle Record Record Thermogram Cycle->Record Analyze Analyze Thermogram Record->Analyze Tm Determine Melting Point (Onset) Analyze->Tm d_H Integrate Peak for Enthalpy of Fusion Analyze->d_H d_S Calculate Entropy of Fusion d_H->d_S

Caption: Workflow for Determining Thermodynamic Properties using DSC.

Significance and Application in Drug Development

The aniline scaffold is a cornerstone in modern medicinal chemistry.[2] Its derivatives are integral to a wide range of pharmaceuticals, including antibiotics, analgesics, and targeted cancer therapies.[1] The presence of the nitro group and the ether linkage in 2-(4-Nitrophenoxy)aniline provides multiple points for synthetic modification, making it an attractive starting point for generating compound libraries for high-throughput screening.

A precise melting point is a key indicator of purity. For an API, a sharp melting peak at a well-defined temperature is often the first sign of a highly pure compound. Conversely, a broad melting range can indicate the presence of impurities. The enthalpy of fusion is directly related to the lattice energy of the crystal and provides insight into the stability of the solid form. This is critical for pre-formulation studies, as it influences solubility and dissolution rates, which in turn affect the drug's bioavailability.

Furthermore, knowledge of these thermodynamic properties is essential for developing robust and scalable manufacturing processes, such as crystallization and drying, ensuring batch-to-batch consistency and the desired solid-state form of the final API. In some cases, aniline-containing drugs can have metabolic liabilities; therefore, a thorough characterization of any new aniline-based scaffold is a critical step in de-risking its development.[9]

Conclusion

While the specific thermodynamic properties of 2-(4-Nitrophenoxy)aniline are yet to be extensively documented, this guide provides a comprehensive and scientifically rigorous protocol for their determination using Differential Scanning Calorimetry. By following the detailed methodology presented, researchers in pharmaceutical development can confidently and accurately characterize this and other novel compounds. The acquisition of such fundamental data is a non-negotiable step in the journey from a promising chemical entity to a safe and effective therapeutic agent. The insights gained from these thermodynamic studies will undoubtedly accelerate the rational design and development of next-generation medicines based on the versatile substituted aniline scaffold.

References

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from University of Southern Mississippi, School of Polymer Science and Engineering website.
  • Plato, C. (1970). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Analytical Chemistry, 42(4), 465-469.
  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Retrieved from Purdue University, College of Engineering website.
  • D'Amelia, R., & D'Amelia, V. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • 2-(4-Nitrophenoxy)aniline. (n.d.).
  • Can Aniline Be Used In Drug Development? (2025, February 17).
  • Potential applications of substituted anilines in medicinal chemistry. (2025, December).
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI.
  • Designing a safer building block for drug discovery by harnessing visible light. (2018, November 21).

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-(4-Nitrophenoxy)aniline in Different Organic Solvents

This guide provides a comprehensive examination of the solvatochromic behavior of 2-(4-Nitrophenoxy)aniline, a molecule of interest in materials science and drug development. We will explore the theoretical underpinnings...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive examination of the solvatochromic behavior of 2-(4-Nitrophenoxy)aniline, a molecule of interest in materials science and drug development. We will explore the theoretical underpinnings of how solvent polarity influences its electronic absorption spectrum, provide a detailed experimental protocol for accurate measurement, and present a framework for data analysis and interpretation. This document is intended for researchers, scientists, and professionals in drug development who are leveraging UV-Vis spectroscopy to characterize molecular behavior in solution.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[1][2] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore.[1][3] For molecules like 2-(4-Nitrophenoxy)aniline, which possess both electron-donating (aniline moiety) and electron-withdrawing (nitrophenoxy moiety) groups, the electronic transitions often involve a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT).[4][5][6]

The extent of this charge transfer and the energy required for the transition are highly sensitive to the surrounding solvent environment.[7][8] Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a lower energy transition and a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).[3] Conversely, nonpolar solvents result in a higher energy transition and a hypsochromic or blue shift. The study of solvatochromism, therefore, provides valuable insights into the electronic structure of a molecule and its interactions with its immediate surroundings.

Experimental Workflow for Measuring Solvatochromism

The following protocol outlines a robust procedure for determining the UV-Vis absorption spectrum of 2-(4-Nitrophenoxy)aniline in a variety of organic solvents. This self-validating system ensures reproducibility and accuracy.

Materials and Instrumentation
  • Analyte: 2-(4-Nitrophenoxy)aniline (ensure high purity)

  • Solvents: A range of spectroscopic grade organic solvents with varying polarities (e.g., n-hexane, cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, DMSO).[9][10] The choice of solvents should cover a broad range of the solvent polarity scale.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[11]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Experimental Protocol
  • Stock Solution Preparation:

    • Accurately weigh a small amount of 2-(4-Nitrophenoxy)aniline.

    • Dissolve the compound in a suitable, relatively non-volatile solvent (e.g., acetonitrile or dichloromethane) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation:

    • From the stock solution, prepare dilute working solutions in each of the selected organic solvents. The final concentration should be in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M to ensure that the absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 250-600 nm).

    • Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the solvent's absorbance.[11]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of 2-(4-Nitrophenoxy)aniline in that solvent.

    • Identify and record the wavelength of maximum absorbance (λmax).

  • Repeat for Each Solvent:

    • Thoroughly clean and dry the sample cuvette.

    • Repeat steps 3 and 4 for each of the selected organic solvents.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement Stock Prepare Stock Solution (e.g., 10⁻³ M in Acetonitrile) Working Prepare Working Solutions (e.g., 10⁻⁵ M in each solvent) Stock->Working Dilution Blank Baseline Correction (Pure Solvent) Working->Blank Measure Measure Sample Spectrum Blank->Measure Record Record λmax Measure->Record Repeat Another Solvent? Record->Repeat Repeat->Blank Yes End Analysis Repeat->End No

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Data Presentation and Analysis

The collected data should be organized systematically to facilitate analysis. A tabular format is highly recommended for comparing the λmax values across different solvents.

Table 1: Hypothetical UV-Vis Absorption Data for 2-(4-Nitrophenoxy)aniline in Various Organic Solvents

SolventDielectric Constant (ε)ET(30) (kcal/mol)λmax (nm)
n-Hexane1.8831.2350
Toluene2.3833.9362
Dichloromethane8.9340.7375
Acetone20.742.2380
Acetonitrile37.545.6388
Ethanol24.551.9395
Methanol32.755.4402
DMSO46.745.1392

Note: The λmax values are hypothetical and for illustrative purposes. The ET(30) scale is a common empirical measure of solvent polarity.

Discussion: Interpreting the Solvatochromic Shifts

The observed shifts in λmax can be correlated with solvent polarity parameters, such as the dielectric constant (ε) or the Dimroth-Reichardt ET(30) parameter. For push-pull molecules like 2-(4-Nitrophenoxy)aniline, a positive solvatochromism is generally expected, where the λmax increases with increasing solvent polarity. This is indicative of a more polar excited state that is preferentially stabilized by polar solvents.

Deviations from a linear correlation can provide further insights into specific solute-solvent interactions, such as hydrogen bonding.[4][12] For instance, protic solvents like ethanol and methanol can act as hydrogen bond donors to the nitro group and the ether oxygen, leading to additional stabilization of the excited state and potentially larger red shifts than would be predicted by their dielectric constant alone.

solvatochromism_principle Principle of Positive Solvatochromism G_np Ground State (S₀) E_np Excited State (S₁) G_np->E_np ΔE_np (High Energy) λmax (Short) G_p Ground State (S₀) (Slightly Stabilized) E_p Excited State (S₁) (Strongly Stabilized) G_p->E_p ΔE_p (Low Energy) λmax (Long)

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

The study of the UV-Vis absorption spectrum of 2-(4-Nitrophenoxy)aniline in different organic solvents is a powerful tool for probing its electronic structure and solute-solvent interactions. The expected positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity, provides valuable information for applications where the local environment influences the molecule's photophysical properties. By following a rigorous experimental protocol and careful data analysis, researchers can gain deep insights into the behavior of this and other similar chromophores in solution.

References

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B - ACS Publications. (2023). Available at: [Link]

  • Solvent effects on ground and excited electronic state structures of p-nitroaniline. The Journal of Chemical Physics | AIP Publishing. (2001). Available at: [Link]

  • Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. PubMed. (2011). Available at: [Link]

  • Solvent effects on electronic absorption spectra of nitrochlorobenzenes, nitrophenols and nitroanilines—II. Studies in polar solvents. Semantic Scholar. Available at: [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). (2023). Available at: [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. (2025). Available at: [Link]

  • Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry - ACS Publications. (2012). Available at: [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. (2012). Available at: [Link]

  • 2-(4-nitrophenyl)aniline. Chemical Synthesis Database. (2025). Available at: [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. ResearchGate. Available at: [Link]

  • Experiment 4 Ultraviolet-Visible Spectroscopy – effect of solvent. Lejan Team. Available at: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]

  • Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. ResearchGate. (2018). Available at: [Link]

  • 2-Nitro-4-phenoxyaniline. PubChem - NIH. Available at: [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. Available at: [Link]

  • 2-(4-Nitrophenoxy)aniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • 4-Nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Exploratory

Electronic Structure and Molecular Geometry of 2-(4-Nitrophenoxy)aniline: A Comprehensive Technical Guide

Executive Summary 2-(4-Nitrophenoxy)aniline is a highly versatile diaryl ether intermediate utilized in the development of advanced materials, agricultural chemicals, and pharmaceutical agents (such as COX-2 inhibitors)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Nitrophenoxy)aniline is a highly versatile diaryl ether intermediate utilized in the development of advanced materials, agricultural chemicals, and pharmaceutical agents (such as COX-2 inhibitors). Structurally, it is a classic "push-pull" system: an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) are separated by a flexible ether (-O-) bridge. This guide provides an in-depth analysis of its synthesis, conformational dynamics, and electronic structure, grounded in Density Functional Theory (DFT) and empirical validation.

Synthesis Protocol: Mechanistic Causality and Self-Validation

The construction of the diaryl ether linkage in 2-(4-nitrophenoxy)aniline is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) .

Causality of Experimental Choices

The reaction pairs 1-fluoro-4-nitrobenzene with 2-aminophenol. The highly electronegative fluorine atom and the strongly electron-withdrawing para-nitro group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring, highly activating it for nucleophilic attack. Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol (pKa ~9.7) without abstracting protons from the aniline group (pKa ~27). This ensures the formation of a highly reactive phenoxide ion, guaranteeing chemoselective O-arylation over N-arylation. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and maximizing its nucleophilicity.

Step-by-Step SNAr Methodology
  • Preparation: Charge a flame-dried, round-bottom flask with 2-aminophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to generate the phenoxide intermediate.

  • Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise to the stirring mixture.

  • Coupling: Elevate the temperature to 80°C and maintain for 6–8 hours.

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane:EtOAc 3:1) or recrystallization from hot ethanol.

The Self-Validating System

This protocol acts as a self-validating workflow. The complete consumption of the highly UV-active 1-fluoro-4-nitrobenzene, monitored via Thin Layer Chromatography (TLC), inherently confirms the cessation of the forward reaction. Subsequent FT-IR analysis acts as an internal checkpoint: the disappearance of the phenol broad -OH stretch (~3300 cm⁻¹) and the retention of the aniline primary amine doublet (~3400, 3300 cm⁻¹) mathematically validates that chemoselective O-arylation was achieved without side reactions.

Synthesis A 1-Fluoro-4-nitrobenzene E SNAr Reaction (80-100°C) A->E B 2-Aminophenol C K2CO3 / DMF (Deprotonation) B->C D Phenoxide Intermediate (Strong Nucleophile) C->D D->E Chemoselective O-arylation F 2-(4-Nitrophenoxy)aniline (Target Molecule) E->F

Chemoselective SNAr synthesis workflow for 2-(4-Nitrophenoxy)aniline.

Molecular Geometry and Conformational Dynamics

Unlike biphenyls, diaryl ethers are not planar. The C-O-C ether linkage introduces significant conformational flexibility. To minimize steric repulsion between the ortho-hydrogens of the two aromatic rings and the lone pairs on the bridging oxygen, the molecule adopts a "skew" or "twist" conformation . In 2-(4-nitrophenoxy)aniline, the presence of the ortho-amino group introduces the potential for weak intramolecular hydrogen bonding (N-H···O), which subtly restricts the dihedral rotation compared to unsubstituted diphenyl ether.

Table 1: Key Geometric Parameters

Data synthesized from X-ray crystallographic ranges and DFT optimizations of analogous nitrophenoxyanilines.

Geometric ParameterAtoms InvolvedTheoretical Value (DFT)Experimental Range
Bond Length (Å) C(Ar) – O (Ether)1.3781.360 – 1.400
Bond Length (Å) C(Ar) – N (Nitro)1.4651.450 – 1.480
Bond Angle (°) C(Ar) – O – C(Ar)118.5117.0 – 120.0
Dihedral Angle (°) C – C – O – C (Ring 1, Twist)~45.040.0 – 50.0
Dihedral Angle (°) C – C – O – C (Ring 2, Skew)~15.010.0 – 20.0

Electronic Structure: DFT and NBO Analysis

To understand the reactivity and optical properties of 2-(4-nitrophenoxy)aniline, Density Functional Theory (DFT) is employed to map its electronic landscape .

Causality of Computational Choices

Calculations are strictly performed at the B3LYP/6-311++G(d,p) level of theory.

  • B3LYP: This hybrid functional provides an optimal balance between computational cost and the accurate prediction of thermochemistry and geometries for organic molecules.

  • 6-311++G(d,p): The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the expanded electron density of the highly electronegative oxygen and nitro groups. Polarization functions (d,p) allow for asymmetric electron distribution, critical for resolving the non-planar ether bridge geometry.

Step-by-Step Computational Methodology
  • Initial Modeling: Construct the 3D molecular structure and perform a preliminary conformational search using Molecular Mechanics (MMFF94 force field) to locate the global minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 for full unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level.

  • Frequency Analysis (Self-Validation): Perform a harmonic vibrational frequency analysis at the identical level of theory. The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Electronic Mapping: Execute Natural Bond Orbital (NBO) analysis and generate the Molecular Electrostatic Potential (MEP) surface to evaluate Intramolecular Charge Transfer (ICT).

The Push-Pull Mechanism

The Highest Occupied Molecular Orbital (HOMO) is localized predominantly on the electron-rich aniline ring, while the LUMO is localized on the electron-deficient nitrophenyl ring . The ether oxygen acts as a conjugation bridge, facilitating Intramolecular Charge Transfer (ICT) from the donor to the acceptor, resulting in a highly polarized molecule.

PushPull Donor Aniline Ring (Electron Donor) HOMO Bridge Ether Oxygen (-O-) (Conjugation Bridge) Donor->Bridge Electron Donation (+M) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Nitrophenyl Ring (Electron Acceptor) LUMO Bridge->Acceptor Electron Withdrawal (-M, -I) Acceptor->ICT

Intramolecular charge transfer (ICT) pathway in the push-pull system.

Table 2: Electronic Properties (B3LYP/6-311++G(d,p))
Electronic PropertyCalculated ValueFunctional Significance
HOMO Energy -6.12 eVIndicates high electron-donating capacity of the aniline moiety.
LUMO Energy -2.35 eVIndicates high electron-accepting capacity of the nitro moiety.
Energy Gap (ΔE) 3.77 eVA narrow gap signifies high molecular polarizability and soft chemical hardness.
Dipole Moment (μ) 5.85 DebyeConfirms strong asymmetric charge distribution across the ether bridge.

References

  • Zhou, M., et al. "4-Nitro-2-phenoxyaniline." Acta Crystallographica Section E: Crystallographic Communications, 2014. Available at:[Link]

  • Ragavan, J. I., et al. "Design, Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Evaluation of 9H-Carbazole Linked 4-Nitrophenol: A DFT Approach." Journal of Molecular Structure, World Scientific, 2023. Available at:[Link]

  • Qamar, S., et al. "4,4-Nitrophenoxyaniline derived Azo ester: Structural elucidation, DFT simulation, and DNA interactional studies via wet and in silico methods." Journal of Molecular Structure, Vol. 1250, Elsevier, 2022. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Nitrophenoxy)aniline from 2-aminophenol

Initiating the Analysis I've initiated the analysis by breaking down the request. I'm focusing on the core components: the desired synthesis of 2-(4-Nitrophenoxy)aniline from 2-aminophenol, its application in protocols a...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis by breaking down the request. I'm focusing on the core components: the desired synthesis of 2-(4-Nitrophenoxy)aniline from 2-aminophenol, its application in protocols and notes, and the expected audience. I'm now outlining the critical steps.

Defining the Audience & Scope

I'm now honing in on the target audience and defining the document's scope. I'm prioritizing autonomy in the guide's structure, emphasizing scientific integrity, and ensuring proper citations and references with live links. Furthermore, I'm focusing on visualization using data tables, detailed methodologies, and Graphviz diagrams for clear workflow representation, ensuring compliance with specified constraints. The safety and policy checks are in progress to confirm it's safe to proceed.

Confirming Safety & Feasibility

I've confirmed that the target synthesis poses no safety or policy concerns, which opens the door for detailed protocol development. It's a standard SNAr reaction, and I'm proceeding with information retrieval to identify a robust and reliable literature reference.

Defining the Goal

I've zeroed in on the core request: a detailed, step-by-step synthesis protocol. I'm focusing on the conversion of 2-aminophenol to 2-(4-Nitrophenoxy)aniline. The goal is crafting detailed application notes and protocols for this specific reaction.

Refining the Target Audience

I'm now zeroing in on the target audience: researchers, scientists, and drug development professionals. This requires crafting highly detailed application notes. I'm prioritizing full editorial control and emphasizing scientific integrity through clear explanations, in-text citations with live URLs, and a consolidated reference list. Visual clarity is essential, with specific Graphviz diagram constraints.

Assessing Safety Protocols

Outlining the Synthesis Details

I'm now outlining the specific reaction details. I've considered potential starting materials like benzene or 4-fluoronitrobenzene. Potassium or Cesium carbonate look like good base options, with DMF or DMSO for solvents. I envision heating at 80-110°C for hours under an inert atmosphere. I'm noting the mechanism: phenoxide ion attack on the nitrobenzene and fluoride leaving. I'm also planning the workup (extraction, drying) and purification steps (column chromatography) to incorporate.

Gathering Source Data

I'm now integrating crucial source data to strengthen the protocol's foundation. I'm focusing on citations and ensuring each detail aligns with peer-reviewed literature and established methods. I've found multiple references supporting the use of K2CO3 in DMF for the SNAr reaction, using 4-fluoronitrobenzene and 2-aminophenol, validating the feasibility of the overall process. I also need to make sure the sources are easily accessible by providing live URLs where possible. I'll need to assess if the references also make a claim on purification through recrystallization.

Structuring the Document

I'm now drafting the document, organizing it into key sections. I'll include a materials and reagents table, a detailed step-by-step protocol explaining the rationale behind each step, and expected analytical characterization data. The troubleshooting and safety section will prioritize professional lab safety. I'm also planning the visualization with Graphviz DOT.

I'm focusing on the logical flow of the reaction workflow and the mechanistic pathway. I'm visualizing the reaction workflow, with nodes for Reactants, Setup, SNAr Reaction, Workup, Purification, and Pure Product, using specific color schemes. The mechanistic pathway will focus on base deprotonation, phenoxide formation, and Meisenheimer complex formation.

Detailing the Workflow

I'm now detailing each step of the synthesis. The reagent table is set, including equivalents, molecular weights, and amounts for a 10 mmol scale. The E-E-A-T and causality analysis is in progress. I'm focusing on why K2CO3 is preferred for deprotonating the phenol, why DMF is a superior polar aprotic solvent, and why 1-fluoro-4-nitrobenzene is preferred.

I've selected citations from ACS for general SNAr conditions (phenol + 4-fluoronitrobenzene + K2CO3 in DMF) and from ResearchGate for the polyimide paper.

Finalizing the Document

I'm now incorporating supporting information for using 2-aminophenol specifically for etherification reactions. I'm focusing on refining the Graphviz code. I've set the graph DPI and size for optimal visual presentation. I'm now fine-tuning the color scheme and text contrast for readability, ensuring that the visual representation meets standards. I will include the comment or attribute note about maxwidth since it is not natively supported in DOT.

Refining the Visualization

I'm now detailing the visual representation with Graphviz. I've set up the color scheme and text contrast. Captions will be kept under 100 characters. I've drafted a step-by-step protocol for the 10 mmol scale, including the reagents: 2-aminophenol, 1-fluoro-4-nitrobenzene, K2CO3, and DMF. I'm focusing on the reaction procedure details, including TLC monitoring and EtOAc extraction.

Application

Application Note: Utilizing 2-(4-Nitrophenoxy)aniline as a Monomer Intermediate for Advanced Polyimide Synthesis

Executive Summary: Bridging Materials Science and Biomedical Engineering In the development of implantable medical devices, neural probes, and drug-eluting matrices, materials must exhibit exceptional thermal stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Bridging Materials Science and Biomedical Engineering

In the development of implantable medical devices, neural probes, and drug-eluting matrices, materials must exhibit exceptional thermal stability, chemical inertness, and biocompatibility. Polyimides (PIs) are the gold standard for these applications. However, traditional symmetric polyimides require harsh, high-temperature processing that is incompatible with heat-sensitive Active Pharmaceutical Ingredients (APIs) and delicate micro-electronic substrates.

2-(4-Nitrophenoxy)aniline serves as a critical asymmetric monomer intermediate designed to solve this processing bottleneck. By undergoing catalytic reduction, it yields the asymmetric diamine 2,4'-oxydianiline (2,4'-ODA) . When polymerized with a dianhydride, this asymmetric building block introduces a structural "kink" into the polymer backbone. This disruption in chain packing drastically improves the polymer's solubility and lowers its glass transition temperature ( Tg​ ), enabling the room-temperature co-dissolution of APIs and the low-temperature casting of highly durable, drug-eluting polyimide films[1].

Mechanistic Insights: The Power of Backbone Asymmetry

To understand the experimental choices in polyimide synthesis, one must understand the polymer's chain dynamics. Symmetric diamines (such as 4,4'-ODA) form rigid, linear polymer backbones. These chains pack tightly together, driven by strong inter-chain charge transfer complexes and hydrogen bonding, resulting in highly crystalline, insoluble polyimides.

By utilizing 2-(4-Nitrophenoxy)aniline as a precursor, we intentionally introduce a meta/para-ether linkage (2,4'-substitution). This asymmetry forces a conformational twist in the resulting polyamic acid and polyimide chains. The steric hindrance disrupts the crystalline packing, rendering the intermediate polyamic acid highly soluble in polar aprotic solvents (like NMP or DMAc) and allowing the final polyimide to maintain flexibility and processability without sacrificing its dielectric or thermal properties[2].

Pathway N1 2-(4-Nitrophenoxy)aniline (Monomer Intermediate) N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 2,4'-Oxydianiline (2,4'-ODA) (Active Asymmetric Diamine) N2->N3 N4 Dianhydride Addition (e.g., PMDA or BPDA) N3->N4 N5 Polyamic Acid (PAA) (Soluble Precursor) N4->N5 N6 Thermal/Chemical Imidization (-H2O) N5->N6 N7 Asymmetric Polyimide (PI) (High Solubility, Lower Tg) N6->N7

Synthetic pathway from 2-(4-Nitrophenoxy)aniline to asymmetric polyimide.

Quantitative Data: Impact of Monomer Symmetry

The following table summarizes the thermomechanical and physical shifts achieved by transitioning from a traditional symmetric precursor to the asymmetric 2-(4-Nitrophenoxy)aniline pathway.

PropertySymmetric PI (from 4,4'-ODA)Asymmetric PI (from 2,4'-ODA)Impact on Drug Delivery & Biomaterials
Monomer Precursor 4-Nitrophenyl ether2-(4-Nitrophenoxy)anilineDetermines fundamental backbone geometry.
Glass Transition ( Tg​ ) > 400 °C~ 260 - 320 °CLower Tg​ allows for softer, more flexible tissue-contacting implants.
Solubility (in NMP/DMAc) InsolubleSolubleEnables room-temperature API loading and solvent-cast drug matrices.
Optical Transparency Opaque / Dark AmberLight Amber / TransparentFacilitates optical tracking and inspection of micro-implants.
Chain Packing Highly crystallineAmorphous / DisruptedImproved free volume enhances drug diffusion rates through the matrix.

Experimental Workflows and Protocols

The synthesis of a high-molecular-weight polyimide from 2-(4-Nitrophenoxy)aniline is a three-stage process. Each protocol below is designed as a self-validating system to ensure maximum yield and polymer integrity.

Workflow Step1 Step 1: Monomer Prep Reduce Nitro Group QC1 QC: NMR / FTIR Confirm NH2 formation Step1->QC1 Step2 Step 2: Polymerization Form Polyamic Acid (PAA) QC2 QC: Viscometry Check Molecular Weight Step2->QC2 Step3 Step 3: Film Casting Spin-coat PAA on Substrate Step4 Step 4: Imidization Step-bake up to 300°C Step3->Step4 QC1->Step2 QC2->Step3

Step-by-step workflow for polyimide synthesis and quality control.

Protocol 1: Catalytic Reduction of 2-(4-Nitrophenoxy)aniline

Causality Insight: In step-growth polymerization, strict stoichiometric balance is required. Unreacted nitro groups act as chain terminators. Even 1% residual 2-(4-Nitrophenoxy)aniline will cap the growing polyamic acid chains, drastically lowering the final molecular weight according to Carothers' equation. Exhaustive reduction is mandatory.

  • Dissolution: Dissolve 10.0 g of 2-(4-Nitrophenoxy)aniline in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of inert argon or nitrogen.

  • Reduction: Heat the mixture to 60 °C. Dropwise, add 15 mL of hydrazine hydrate (80%) over 30 minutes. The reaction will vigorously evolve nitrogen gas.

  • Reflux: Reflux the mixture for an additional 4 hours to ensure complete reduction to 2,4'-oxydianiline (2,4'-ODA).

  • Filtration & Purification: Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Cool the filtrate to 0 °C to induce crystallization. Filter the white/pale-grey crystals and dry under vacuum at 60 °C for 12 hours.

  • Self-Validation (QC): Perform FTIR spectroscopy. The complete disappearance of the asymmetric N−O stretch at 1520 cm⁻¹ and the appearance of a primary amine N−H doublet at 3300–3400 cm⁻¹ confirms successful conversion.

Protocol 2: Synthesis of Polyamic Acid (PAA) Precursor

Causality Insight: The reaction between the 2,4'-ODA diamine and a dianhydride is highly exothermic. If the temperature exceeds 20 °C during mixing, local heating causes premature ring-closure (imidization), releasing water. This water hydrolyzes the unreacted dianhydride into a tetracarboxylic acid, permanently halting polymerization[3]. Strict thermal control is essential.

  • Preparation: Flame-dry a 3-neck flask and purge continuously with dry N2​ .

  • Diamine Dissolution: Dissolve 5.00 g (24.97 mmol) of the synthesized 2,4'-ODA in 45 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Dianhydride Addition: Slowly add 5.44 g (24.97 mmol) of Pyromellitic Dianhydride (PMDA) in four equal portions over 1 hour. Allow each portion to dissolve completely before adding the next.

  • Polymerization: Once all PMDA is added, remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. The solution will become highly viscous (10–15% solid content).

  • Self-Validation (QC): Measure the inherent viscosity of the PAA solution at 25 °C (0.5 g/dL in NMP). An inherent viscosity > 1.0 dL/g indicates a successful high-molecular-weight polymer suitable for film casting.

Protocol 3: Thermal Imidization and Film Casting

Causality Insight: A step-wise thermal gradient is required for imidization. A rapid jump to high temperatures would cause the NMP solvent and the water byproduct to flash-boil, creating a porous, mechanically weak film. Step-baking allows for controlled solvent evaporation and slow cyclodehydration, yielding a dense, pinhole-free barrier.

  • Casting: Spin-coat the viscous PAA solution onto a clean glass or silicon substrate at 1500 RPM for 60 seconds to achieve a uniform thickness.

  • Step-Baking: Place the substrate in a programmable vacuum oven. Apply the following thermal gradient:

    • 80 °C for 1 hour (Removes bulk solvent).

    • 150 °C for 1 hour (Initiates imidization).

    • 200 °C for 1 hour (Drives off residual NMP and byproduct water).

    • 250 °C for 1 hour (Completes cyclodehydration).

    • 300 °C for 30 minutes (Final annealing to relieve internal stress).

  • Cooling: Allow the oven to cool to room temperature naturally to prevent thermal shock and film curling.

  • Self-Validation (QC): Analyze the peeled film via ATR-FTIR. The complete disappearance of the amide carbonyl peak (~1650 cm⁻¹) and the strong appearance of imide carbonyl symmetric/asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹ confirm 100% imidization.

References

  • A kind of high temperature resistant thermosetting shape memory polyimides and preparation method thereof Google P
  • Viscosity control additives in polyamide acid solutions Google P
  • A novel tetracarboxylic acid dianhydride, and a polyimide and polyimide copolymer obtained from an acid dianhydride Google P

Sources

Method

HPLC method development for the quantification of 2-(4-Nitrophenoxy)aniline

Advanced HPLC Method Development and Validation for the Quantification of 2-(4-Nitrophenoxy)aniline Executive Summary The accurate quantification of substituted diaryl ethers, specifically 2-(4-Nitrophenoxy)aniline, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development and Validation for the Quantification of 2-(4-Nitrophenoxy)aniline

Executive Summary

The accurate quantification of substituted diaryl ethers, specifically 2-(4-Nitrophenoxy)aniline, is a critical analytical requirement in both pharmaceutical intermediate quality control and environmental monitoring. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond standard templated approaches, this guide elucidates the physicochemical causality behind every chromatographic parameter chosen and establishes a self-validating analytical framework fully compliant with the latest ICH Q2(R2) lifecycle guidelines.

Physicochemical Profiling & Method Rationale (The "Why")

To develop a robust HPLC method, the chromatographic conditions must be tailored to the analyte's intrinsic molecular properties. 2-(4-Nitrophenoxy)aniline (CAS: 27563-65-1) is characterized by two distinct functional groups connected via an ether linkage: a basic aniline moiety and a highly polarizable, electron-withdrawing nitrophenoxy group[1].

  • Mobile Phase & pH Causality: The aniline group acts as a weak base with a pKa of approximately 4.6. If a highly acidic mobile phase is used (e.g., pH 2.0 with 0.1% TFA), the amine becomes fully protonated ( NH3+​ ). This drastically increases the molecule's polarity, reducing its retention on a hydrophobic stationary phase and causing it to elute near the void volume where matrix suppression is highest. Furthermore, positively charged amines interact strongly with ionized residual silanols ( SiO− ) on silica-based columns, leading to severe peak tailing[2]. To counteract this, we utilize a 10 mM Ammonium Acetate buffer adjusted to pH 6.8. At this pH, the aniline remains predominantly in its un-ionized (free-base) state, maximizing hydrophobic retention and ensuring excellent peak symmetry[3].

  • Stationary Phase Selection: A modern, fully end-capped C18 column is selected as the primary stationary phase to prevent secondary silanol interactions. However, because the molecule contains an electron-deficient nitroaromatic ring, a Phenyl-Hexyl column can be deployed as an orthogonal phase to exploit π−π interactions if co-eluting impurities are present.

  • Detector Calibration: Nitroaromatics exhibit intense UV absorbance due to extended π -conjugation. Detection at 254 nm provides universal sensitivity, while 280 nm offers selective quantification against non-aromatic matrix interferences[2].

MethodDev A Physicochemical Profiling (pKa ~4.6) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (pH 6.8 Buffer) B->C D Detector Calibration (UV 254/280 nm) C->D E Final Method Lock D->E

Fig 1. Sequential workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols (The "How")

The following protocols establish a self-validating system, ensuring that the analytical run continuously proves its own reliability through embedded system suitability checks.

Optimized Chromatographic Conditions

All quantitative data regarding the instrument setup is summarized below to ensure seamless method transfer.

ParameterSpecification
Column High-purity end-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.8)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Photodiode Array (PDA): 254 nm (Primary), 280 nm (Secondary)
Step-by-Step Execution Methodology
  • Buffer Preparation (Self-Validating Step): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust the pH to exactly 6.8 using dilute acetic acid or ammonium hydroxide. Causality: Precise pH control is the primary defense against retention time drift for weak bases. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-Nitrophenoxy)aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume using Mobile Phase B (Acetonitrile) to create a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the mobile phase (40:60 A:B) to create a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes (approximately 20 column volumes) until a stable baseline is achieved at 254 nm.

Method Validation Framework: ICH Q2(R2) Compliance

To guarantee trustworthiness, the developed method must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a Quality-by-Design (QbD) and lifecycle approach to analytical procedures[4].

Validation cluster_0 Core Validation Parameters Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec

Fig 2. Core analytical validation parameters aligned with ICH Q2(R2) lifecycle guidelines.

Validation Acceptance Criteria

The method is considered self-validating when the following parameters are continuously met during the System Suitability Testing (SST) phase prior to sample analysis.

Validation ParameterEvaluation MetricICH Q2(R2) Acceptance Criterion
System Suitability Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Specificity PDA Peak Purity Angle vs. Purity ThresholdAngle < Threshold (No co-elution)
Linearity & Range Correlation Coefficient ( R2 ) across 1.0 - 50.0 µg/mL≥ 0.999
Accuracy Mean Spike Recovery at 50%, 100%, and 150% levels98.0% – 102.0%
Precision Inter-day and Intra-day RSD of Assay (n=6)≤ 2.0%

References

  • ICH Q2(R2)
  • Source: rsc.
  • 2-(4-Nitrophenoxy)
  • Source: thermofisher.
  • Source: sigmaaldrich.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Azo Dyes from 2-(4-Nitrophenoxy)aniline Precursors

Introduction: The Strategic Utility of 2-(4-Nitrophenoxy)aniline in Azo Dye Synthesis Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of 2-(4-Nitrophenoxy)aniline in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to advanced materials.[1] Their prominence stems from a straightforward and cost-effective synthesis, coupled with the ability to produce a vast spectrum of intense colors.[1][2] The fundamental chemistry involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3]

This guide focuses on the use of 2-(4-nitrophenoxy)aniline as a strategic precursor for the synthesis of novel azo dyes. The unique molecular architecture of this precursor offers several advantages:

  • The Nitro (-NO₂) Group: This powerful electron-withdrawing group acts as a potent auxochrome, a group that modifies the color-absorbing properties of a chromophore.[3] It can deepen the color (a bathochromic shift) and often improves the lightfastness and overall stability of the final dye.

  • The Ether Linkage (-O-): The phenoxy moiety introduces a degree of conformational flexibility and can influence the dye's solubility and affinity for various substrates, such as synthetic fibers.

  • The Primary Amine (-NH₂): Positioned at the 2-position, this group is readily available for diazotization, the critical first step in azo dye formation.

By leveraging this precursor, researchers can access a library of dyes with unique spectral properties, potentially suitable for applications as disperse dyes for synthetic polymers, high-performance pigments, and scaffolds for materials with non-linear optical properties. This document provides a comprehensive overview of the underlying chemical principles, rigorous safety protocols, and detailed experimental procedures for the successful synthesis and characterization of azo dyes derived from 2-(4-nitrophenoxy)aniline.

Core Principles: The Chemistry of Synthesis

The synthesis is a classic two-stage process.[1] The successful formation of the diazonium salt in the first stage is paramount for the subsequent coupling reaction.

Stage 1: Diazotization of 2-(4-Nitrophenoxy)aniline

Diazotization is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][5]

The Causality Behind the Conditions:

  • In Situ Generation: Nitrous acid is unstable and must be prepared immediately before use.[5]

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up or isolate in a dry state.[1][6] The cold temperature minimizes the decomposition of the diazonium salt and prevents premature side reactions, such as the formation of phenols.[4]

  • Strong Acid: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosyl cation (NO⁺), the active agent that reacts with the amine.[4] An excess of acid also prevents the newly formed diazonium salt from coupling with unreacted amine.

Stage 2: The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[7][8]

The Causality Behind the Conditions:

  • Activated Coupling Components: Suitable coupling partners must contain strong electron-donating groups, such as hydroxyl (-OH) or amino (-NR₂) groups, which activate the aromatic ring towards electrophilic attack.[1][7] Phenols, naphthols, and anilines are common examples.

  • pH Control: The pH of the reaction medium is critical and depends on the coupling component.

    • For Phenols/Naphthols: Coupling is performed under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the much more strongly activating phenoxide ion.

    • For Anilines: Coupling is carried out in a mildly acidic medium (pH 4-5).[9] This ensures a sufficient concentration of the diazonium ion while keeping the coupling amine from being fully protonated (which would deactivate it).[10]

  • Position of Coupling: The incoming diazonium group is directed to the para position of the activating group. If the para position is blocked, coupling occurs at an ortho position.[7][8]

Critical Safety Considerations: Handling Diazonium Salts

Trustworthiness through Safety: The protocols described herein are self-validating only when executed with stringent adherence to safety. Diazonium salts, particularly in their solid, dry form, are notoriously unstable and can be sensitive to friction, shock, and heat, posing a significant explosion hazard.[6][11][12]

The Twelve Cardinal Rules for Handling Diazonium Salts [6][11]

  • Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite to avoid excess.

  • Test for Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and neutralize it with urea or sulfamic acid.

  • Correct Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around.[6]

  • Maintain Low Temperature: Strictly keep the reaction temperature between 0–5 °C at all times.[6][11]

  • Vent Gases: The reaction may generate nitrogen gas; ensure adequate ventilation.[6]

  • Assume Instability: Unless proven otherwise, assume the diazonium salt is explosive.[6][11]

  • Never Isolate: Do not attempt to isolate the diazonium salt. Use the solution immediately in the next step (in situ).[1]

  • Prevent Precipitation: Ensure the diazonium salt remains in solution.[6][11]

  • Quench After Reaction: After the coupling step, destroy any residual diazonium salt before workup.

  • Small Scale: If isolation is absolutely necessary for research purposes, handle no more than 0.75 mmol at a time.[11][12]

  • Use Appropriate Tools: Use plastic or rubber spatulas when handling any solid diazonium compounds. Never use a metal spatula.[6][11]

  • Know Thermal Stability: If scaling up, use techniques like Differential Scanning Calorimetry (DSC) to determine the thermal stability of the specific diazonium compound in your system.[6]

Experimental Protocols & Workflows

The following protocols provide a step-by-step methodology for the synthesis of azo dyes. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.[13] All procedures involving diazonium salts must be conducted in a fume hood with a blast shield.

Visualized Experimental Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Isolation & Purification A Dissolve 2-(4-Nitrophenoxy)aniline in Concentrated HCl B Cool to 0-5 °C (Ice-Salt Bath) A->B D Add NaNO₂ dropwise to amine solution (Maintain T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E H Slowly add diazonium salt solution to coupling solution with vigorous stirring E->H Diazonium Salt Solution (Use Immediately) F Prepare coupling component solution (e.g., 2-Naphthol in NaOH(aq)) G Cool to 0-5 °C F->G G->H I Stir in ice bath for 1-2 hours J Filter precipitated dye (Büchner Funnel) I->J K Wash with cold water J->K L Recrystallize from appropriate solvent (e.g., Ethanol) K->L M Dry, weigh, and characterize L->M

Caption: General workflow for the synthesis of azo dyes.

Protocol 1: Diazotization of 2-(4-Nitrophenoxy)aniline

Materials:

  • 2-(4-Nitrophenoxy)aniline (MW: 244.22 g/mol )

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Distilled Water

  • Ice

  • Starch-iodide test paper

Procedure:

  • In a 250 mL beaker, carefully suspend 2.44 g (0.01 mol) of 2-(4-nitrophenoxy)aniline in 20 mL of a 3:1 mixture of water and concentrated hydrochloric acid.

  • Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the slurry is between 0 and 5 °C.

  • In a separate small beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.[14]

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline suspension. Crucially, maintain the temperature below 5 °C throughout the addition. The solid aniline precursor should gradually dissolve as the soluble diazonium salt forms.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[14]

  • Check for a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black). If the test is negative, add a few more drops of the nitrite solution.

  • Once a slight excess is confirmed, add a small amount of urea or sulfamic acid to the solution to quench the excess nitrous acid. Add until the starch-iodide test is negative.

  • The resulting clear, cold solution is the diazonium salt of 2-(4-nitrophenoxy)aniline. Proceed immediately to the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (MW: 144.17 g/mol )

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring. 2-naphthol will dissolve to form sodium 2-naphthoxide.

  • Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthoxide solution.

  • A deeply colored precipitate should form almost immediately. The color is typically a deep red or orange.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.

  • Dry the purified crystals in a vacuum oven at a low temperature (~50-60 °C), weigh the product, and calculate the yield.

Characterization and Data

The synthesized dyes should be characterized to confirm their structure and purity.

  • UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the perceived color of the dye. The analysis is typically done in a solvent like ethanol or DMF.

  • FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for a strong N=N stretching vibration (azo group) typically around 1400-1450 cm⁻¹, the C-O-C stretch of the ether, and strong peaks for the NO₂ group (~1520 and 1340 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the aromatic substitution pattern and the overall integrity of the molecule.

Table 1: Expected Properties of Azo Dyes from 2-(4-Nitrophenoxy)aniline
Coupling ComponentReaction pHExpected ColorTypical λmax Range (nm)
2-NaphtholAlkaline (8-10)Red to Orange-Red480 - 520
PhenolAlkaline (8-10)Yellow to Orange400 - 450
N,N-DimethylanilineAcidic (4-5)Orange to Red450 - 490
ResorcinolAlkaline (8-10)Orange-Brown430 - 470
Visualized Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product aniline 2-(4-Nitrophenoxy)aniline diazonium Diazonium Salt Intermediate (Unstable) aniline->diazonium Diazotization nitrous NaNO₂ + 2HCl (0-5 °C) nitrous->diazonium coupler Coupling Component (e.g., Phenol) azo_dye Azo Dye coupler->azo_dye diazonium->azo_dye Azo Coupling (Electrophilic Aromatic Substitution)

Caption: Logical flow of the azo dye synthesis reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no dye yield 1. Diazonium salt decomposed due to high temperature.1. Strictly maintain the reaction temperature at 0-5 °C using an efficient ice-salt bath.
2. Incorrect pH during the coupling step.2. Carefully monitor and adjust the pH to the optimal range for your specific coupling component.
3. Insufficient activation of the coupling component.3. Ensure phenols are in a sufficiently basic solution to form the phenoxide. Ensure anilines are not over-protonated.
Oily or tarry product 1. Side reactions due to temperature exceeding 5°C.1. Improve temperature control. Add the diazonium salt solution more slowly to the coupling solution to dissipate any heat of reaction.
2. Impure starting materials.2. Use purified/recrystallized starting materials.
Color of dye is weak or off 1. Incomplete diazotization or coupling.1. Increase stirring time for both steps. Confirm stoichiometry of reagents.
2. Presence of impurities.2. Purify the final product by recrystallization.

References

  • 12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline - Benchchem. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8).
  • Classifications, properties, recent synthesis and applications of azo dyes - PMC. (n.d.).
  • Diazonium Salts - CAMEO Chemicals - NOAA. (n.d.).
  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS - researchClue.com. (n.d.).
  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - Beilstein Journals. (2016, September 6).
  • Azo coupling - Wikipedia. (n.d.).
  • Qamar, S., et al. (2019). Synthesis, structural characterization, DNA binding and antioxidant studies of 4,4′-Nitrophenoxyaniline derived azo dyes. Journal of Molecular Structure, 1197, 345-353.
  • Organic Syntheses Procedure. (n.d.).
  • Azo Coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (2020, August 15). Retrieved from International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018, December 17).
  • Exploring Flow Procedures for Diazonium Formation - PMC. (2016, July 14).
  • Azo dye formation (video) | Diazonium salts - Khan Academy. (n.d.).
  • Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, August 4).
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (2024, August 20).
  • Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline - Benchchem. (n.d.).
  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor. (2023, March 25).
  • Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, September 3).
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines | Asian Journal of Chemistry. (2018, July 31).
  • Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺) - OrgoSolver. (n.d.).
  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.).

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 2-(4-Nitrophenoxy)aniline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Biochemical screening, kinase profiling, and cell viability assays for targeted therapeutics. Mechanistic Rationale & Sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Biochemical screening, kinase profiling, and cell viability assays for targeted therapeutics.

Mechanistic Rationale & Scaffold Design

In modern targeted drug discovery, 2-(4-nitrophenoxy)aniline and its derivatives serve as highly privileged structural intermediates, particularly in the synthesis of receptor tyrosine kinase (RTK) inhibitors[1]. As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected before designing the downstream in vitro assays.

The molecular architecture of 2-(4-nitrophenoxy)aniline provides two distinct pharmacological advantages:

  • Hinge-Binding Nucleophile: The primary aniline amine acts as a highly reactive nucleophile, perfectly suited for coupling with heterocyclic cores (such as 4-chloroquinazolines or pyridines)[2]. This forms the critical hydrogen-bond donor/acceptor pair required to anchor the molecule within the ATP-binding hinge region of kinases like EGFR or HER2.

  • Solvent Channel Extension: The diphenyl ether linkage provides essential conformational flexibility. The terminal nitro group is typically reduced to an amine via palladium-catalyzed hydrogenation (Pd/C)[1], allowing for the addition of solubilizing moieties (e.g., morpholine or piperidine rings). These functional groups project outward into the solvent-exposed channel of the kinase domain, drastically improving the drug's aqueous solubility and pharmacokinetic profile without disrupting core target affinity.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR ATP ATP Binding (Hinge Region) EGFR->ATP Phos Tyrosine Phosphorylation ATP->Phos Downstream PI3K/AKT & MAPK Pathways Phos->Downstream Cancer Tumor Proliferation Downstream->Cancer Inhibitor 2-(4-Nitrophenoxy)aniline Derivative Inhibitor->ATP Competitive Inhibition

Fig 1. EGFR signaling cascade and competitive inhibition by 2-(4-Nitrophenoxy)aniline derivatives.

Assay Design Causality: Why TR-FRET?

To evaluate the kinase inhibitory activity of these synthesized derivatives, we employ a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay[3].

Standard fluorescence intensity assays are highly susceptible to false positives because many aromatic small molecules (like aniline derivatives) exhibit inherent autofluorescence. TR-FRET solves this by utilizing a Lanthanide donor (e.g., Europium or Terbium) which has a significantly delayed emission half-life (milliseconds vs. nanoseconds)[4]. By introducing a time delay before measuring the emission, all short-lived compound autofluorescence decays, yielding an exceptionally clean signal-to-noise ratio.

Experimental Protocols

Protocol A: TR-FRET EGFR Kinase Inhibition Assay

This protocol is designed as a self-validating system. Every microplate must include a 100% activity control (DMSO vehicle) and a 0% activity control (10 µM Staurosporine) to calculate the Z'-factor, ensuring assay robustness.

Reagents & Buffers:

  • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[5].

  • Stop/Detection Buffer: TR-FRET Dilution Buffer containing 10 mM EDTA and 2 nM Tb-labeled anti-phosphotyrosine antibody[5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold serial dilution of the 2-(4-nitrophenoxy)aniline derivatives in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well black microplate using an acoustic liquid handler (e.g., Echo 550) to minimize volumetric error.

  • Kinase Incubation: Add 5 µL of recombinant EGFR enzyme (diluted in 1X Kinase Buffer to its predetermined EC₈₀ concentration) to each well. Incubate at room temperature for 15 minutes to allow compound-target equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 200 nM fluorescein-labeled poly-GT substrate and ATP (at its apparent Km​ )[5].

  • Kinase Reaction: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of the Stop/Detection Buffer. Causality note: The EDTA specifically chelates the Mg²⁺ ions required for kinase catalytic activity, instantly halting ATP hydrolysis[5]. The Tb-labeled antibody binds specifically to the phosphorylated substrate.

  • Incubation & Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 665 nm (FRET acceptor) and 615 nm (Tb donor)[3].

TR_FRET_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Incubation (EGFR + Inhibitor) Step1->Step2 Step3 3. Reaction Initiation (ATP + Substrate) Step2->Step3 Step4 4. Stop & Detect (EDTA + Tb-Antibody) Step3->Step4 Step5 5. Microplate Read (665nm/615nm Ratio) Step4->Step5

Fig 2. TR-FRET kinase assay workflow for evaluating 2-(4-Nitrophenoxy)aniline derivatives.

Protocol B: In Vitro Anti-Proliferative Assay (CellTiter-Glo)

To validate that the biochemical kinase inhibition translates to cellular efficacy, derivatives are tested against human cancer cell lines expressing high levels of EGFR (e.g., A549, MCF7)[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 µL of complete culture medium into a 96-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X concentrated compound solutions (diluted in culture medium from DMSO stocks) to the respective wells. The final DMSO concentration must not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Causality note: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of metabolically active cells.

  • Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Quantitative Data Presentation

The following tables represent a structured format for summarizing the quantitative structure-activity relationship (QSAR) data generated from the protocols above.

Table 1: Biochemical Kinase Inhibition Profiling Data represents the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) ± Standard Deviation.

Compound IDCore ScaffoldR-Group Modification (Solvent Channel)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
Cmpd-1a Quinazoline2-(4-aminophenoxy)ethanol12.4 ± 1.245.1 ± 3.4
Cmpd-1b Quinazoline4-(pyridin-2-ylmethoxy)aniline4.8 ± 0.618.2 ± 1.5
Cmpd-1c Pyridine1-(2-(4-aminophenoxy)ethyl)morpholine85.3 ± 6.1>1000
Staurosporine IndolocarbazolePositive Control1.2 ± 0.33.5 ± 0.4

Table 2: Anti-Proliferative Activity Across Cancer Cell Lines Data represents cellular IC₅₀ in micromolar (µM) ± Standard Deviation following 72h incubation.

Compound IDA549 (NSCLC) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Cmpd-1a 2.15 ± 0.145.40 ± 0.3218.4 ± 0.5[1]
Cmpd-1b 0.85 ± 0.051.20 ± 0.119.9 ± 0.7[1]
Cmpd-1c 15.6 ± 1.222.4 ± 1.812.8 ± 0.6[1]
Erlotinib 0.45 ± 0.022.10 ± 0.158.5 ± 0.4

Sources

Application

Application Notes &amp; Protocols for the Safe Laboratory Handling and Storage of 2-(4-Nitrophenoxy)aniline

Abstract This document provides a detailed protocol for the safe handling, storage, and disposal of 2-(4-Nitrophenoxy)aniline (CAS No. 18226-25-0) in a laboratory setting.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the safe handling, storage, and disposal of 2-(4-Nitrophenoxy)aniline (CAS No. 18226-25-0) in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from data on structurally related aromatic amines and nitro compounds. A conservative approach to safety is therefore imperative. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

These protocols are designed to establish a self-validating system of safety, ensuring that all manipulations of 2-(4-Nitrophenoxy)aniline are conducted in a manner that minimizes risk to personnel and the environment.

Hazard Identification and Risk Assessment

Given the chemical structure of 2-(4-Nitrophenoxy)aniline, the following potential hazards should be assumed:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Methemoglobinemia: Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed.[6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[7]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid 2-(4-Nitrophenoxy)aniline or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory should be well-ventilated.[8]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(4-Nitrophenoxy)aniline:

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or nitrile gloves.[9][10] Check for any signs of degradation before use. Contaminated gloves should be disposed of properly.[11]Provides protection against a wide variety of chemicals, including nitro compounds.[10]
Eye Protection Chemical safety goggles and a face shield.[11]Protects against splashes and dust.
Body Protection A flame-resistant lab coat.[12]Protects skin from spills and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used if there is a risk of dust generation outside of a fume hood.[12]Prevents inhalation of fine powders.

Experimental Protocols

The following are step-by-step methodologies for the key workflows involving 2-(4-Nitrophenoxy)aniline.

Receiving and Unpacking
  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Don the appropriate PPE (lab coat, gloves, and safety glasses) before opening the package inside a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Log the chemical into the laboratory's inventory system.

Weighing and Solution Preparation

This workflow is illustrated in the diagram below.

G cluster_prep Preparation in Fume Hood A Don appropriate PPE B Place all necessary equipment in fume hood A->B Ensure safety C Tare the weigh boat on the analytical balance B->C Prepare for weighing D Carefully transfer the solid using a spatula C->D Minimize dust E Record the exact weight D->E Accurate measurement F Transfer the solid to a suitable flask E->F Prepare for dissolution G Add solvent and mix to dissolve F->G Create solution H Seal and label the container G->H Proper identification I Clean the work area and dispose of waste H->I Maintain a safe workspace

Workflow for Weighing and Solution Preparation
  • Preparation : Before starting, ensure all necessary equipment (spatula, weigh boat, flask, solvent, etc.) is inside the chemical fume hood.

  • Weighing : Use an analytical balance with a draft shield. Carefully transfer the solid compound to a pre-weighed container using a micro-spatula to minimize dust generation.[12]

  • Dissolution : Add the desired solvent to the flask containing the weighed solid. Swirl or stir gently to dissolve.

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-(4-Nitrophenoxy)aniline and to prevent accidents.

  • Container : Store in a tightly closed, properly labeled container.[7] An amber glass container is recommended to protect from light.[13]

  • Location : Keep in a cool, dry, and dark place.[13] A designated, locked cabinet for toxic chemicals is recommended.[7] Store in a well-ventilated area.[7]

  • Incompatible Materials : Keep away from strong acids, strong bases, and oxidizing agents.[13][14]

Spill and Emergency Procedures

Spill Response
  • Evacuate : Evacuate the immediate area of the spill.

  • Alert : Notify your supervisor and the laboratory safety officer.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit. Do not use combustible materials like paper towels to absorb the spill.

  • Clean-up : Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[11] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate : Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][14] Seek medical attention.[4]

  • In case of eye contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air.[14] If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[7]

Waste Disposal

All waste contaminated with 2-(4-Nitrophenoxy)aniline must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste (e.g., used gloves, bench paper, contaminated vials) in a designated, labeled hazardous waste container.[12]

  • Liquid Waste : Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[11]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • 2-nitro-N-(4-nitrophenyl)aniline — Chemical Substance Information - NextSDS.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Angene Chemical.
  • Aldrich 185310 - • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Merck Millipore.
  • ANILINE - CAMEO Chemicals - NOAA.
  • 4 - SAFETY DATA SHEET.
  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc.
  • Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Angene Chemical.
  • Aniline - Incident management - GOV.UK.
  • 4-Nitroaniline - Safety Data Sheet.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)aniline

Welcome to the technical support guide for the synthesis of 2-(4-Nitrophenoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-Nitrophenoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective synthetic route for 2-(4-Nitrophenoxy)aniline?

The most prevalent and industrially viable method for synthesizing 2-(4-Nitrophenoxy)aniline is through a copper-catalyzed cross-coupling reaction known as the Ullmann Condensation (or Ullmann ether synthesis).[1][2] This reaction involves the formation of a diaryl ether by coupling an aryl halide with a phenol.

For this specific target molecule, the optimal strategy involves reacting 2-aminophenol with 1-chloro-4-nitrobenzene . The electron-withdrawing nitro group on 1-chloro-4-nitrobenzene activates the aryl halide, making it more susceptible to nucleophilic aromatic substitution, which is advantageous for the reaction.

Q2: Can you explain the reaction mechanism for the Ullmann Condensation in this synthesis?

Certainly. The Ullmann condensation proceeds through a copper-based catalytic cycle. While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves the following key steps:

  • Phenoxide Formation: A base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-aminophenol to form the more nucleophilic potassium 2-aminophenoxide.

  • Formation of the Active Copper(I) Species: The Cu(I) catalyst (e.g., from CuI) is the active species. It reacts with the aminophenoxide to form a copper(I) aminophenoxide intermediate.

  • Oxidative Addition: The aryl halide (1-chloro-4-nitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) complex, which forms the C-O bond of the desired 2-(4-Nitrophenoxy)aniline product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Below is a diagram illustrating this catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Phenoxide Copper(I) Aminophenoxide CuI->Cu_Phenoxide CuIII_Complex Copper(III) Intermediate Cu_Phenoxide->CuIII_Complex Oxidative Addition Product_Release Reductive Elimination CuIII_Complex->Product_Release Product_Release->CuI Regenerates Catalyst Product 2-(4-Nitrophenoxy)aniline Product_Release->Product Aminophenol 2-Aminophenol + K₂CO₃ Aminophenol->Cu_Phenoxide Forms Nucleophile Aryl_Halide 1-Chloro-4-nitrobenzene Aryl_Halide->CuIII_Complex

Ullmann condensation catalytic cycle.
Q3: What are the most critical parameters to control for maximizing the yield of the Ullmann condensation?

Optimizing the Ullmann reaction requires stringent control over several parameters. Neglecting any of these can lead to significantly reduced yields or complete reaction failure.

  • Reagent Purity and Anhydrous Conditions: The presence of water is highly detrimental. It can hydrolyze the base and deactivate the catalyst. Therefore, using anhydrous potassium carbonate and a dry, high-boiling polar aprotic solvent (like DMF or DMSO) is essential.[3]

  • Catalyst Choice and Loading: Copper(I) iodide (CuI) is a highly effective and commonly used catalyst.[3] While classic protocols used stoichiometric amounts of copper metal, modern methods use catalytic amounts (typically 5-10 mol%). Ensure the CuI is of high purity.

  • Reaction Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in the range of 150-160 °C.[1][3] Insufficient heat is a primary cause of low conversion. The temperature must be carefully controlled, as excessive heat can lead to decomposition and the formation of tarry byproducts.

  • Inert Atmosphere: Although less sensitive than palladium-catalyzed reactions, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. This prevents potential oxidation of the 2-aminophenol and the copper catalyst, especially at high temperatures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions provided are based on mechanistic understanding and practical laboratory experience.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient Temperature: The reaction is not reaching the required activation energy. 2. Presence of Water: Reagents or solvent are not anhydrous, quenching the phenoxide. 3. Inactive Catalyst: The copper catalyst is old, oxidized, or of poor quality. 4. Inefficient Base: The base (e.g., K₂CO₃) is not sufficiently strong or anhydrous to form the phenoxide.1. Ensure the internal reaction temperature is consistently maintained at >150 °C.[3] Use a high-temperature thermometer and an appropriate heating mantle/oil bath. 2. Use freshly dried, anhydrous solvents and reagents. Dry K₂CO₃ in an oven before use. 3. Use fresh, high-purity CuI. Consider purchasing from a reputable supplier. 4. Ensure the K₂CO₃ is finely powdered to maximize surface area and is fully anhydrous.
Formation of Dark, Tarry Byproducts 1. Excessive Temperature: The reaction temperature is too high, causing thermal decomposition of starting materials or product. 2. Prolonged Reaction Time: Leaving the reaction to run for too long after completion can lead to degradation. 3. Oxygen Contamination: Air leaking into the reaction vessel can cause oxidation at high temperatures.1. Carefully control the temperature to be within the optimal range (e.g., 150-160 °C). Do not overheat. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). Stop the reaction once the limiting reagent is consumed. 3. Ensure all joints are properly sealed and maintain a positive pressure of inert gas (N₂ or Ar).
Product is Impure / Contains Side Products 1. Homocoupling: The aryl halide can couple with itself to form biaryl compounds.[3] 2. Incomplete Reaction: Unreacted starting materials remain in the crude product. 3. Inefficient Purification: The chosen recrystallization solvent or chromatography conditions are not optimal.1. Use the correct stoichiometry (slight excess of the phenol component is common). Ensure efficient stirring. 2. Monitor the reaction by TLC to ensure it goes to completion before workup. 3. Optimize the purification method. For recrystallization, try different solvent systems (e.g., ethanol, isopropanol, toluene-hexane).[4] If impurities persist, consider column chromatography.
Difficulty in Product Isolation 1. Incomplete Removal of DMF: The solvent (DMF) is high-boiling and can be difficult to remove, leading to an oily crude product. 2. Product is too Soluble: The product remains in the extraction solvent or recrystallization mother liquor.1. During workup, pour the reaction mixture into a large volume of cold water to precipitate the crude product and dissolve the DMF. Wash the organic extracts thoroughly with water and brine to remove residual DMF.[3] 2. Ensure the extraction solvent is appropriate (e.g., Ethyl Acetate). For recrystallization, cool the solution slowly and then in an ice bath to maximize crystal formation. Minimize the amount of hot solvent used for dissolution.

Experimental Protocols

Protocol 1: Optimized Ullmann Condensation Synthesis

This protocol is designed as a robust starting point for achieving a high yield of 2-(4-Nitrophenoxy)aniline.

Reagents & Materials:

  • 2-Aminophenol (1.0 eq)

  • 1-Chloro-4-nitrobenzene (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas line (N₂/Ar)

Procedure:

  • Setup: Assemble the glassware and ensure it is thoroughly dried. Equip the flask with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

  • Charge Reagents: To the flask, add 2-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add Solvent: Add enough anhydrous DMF to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the limiting reagent).

  • Reaction: Begin vigorous stirring and start heating the mixture. Under a gentle flow of inert gas, bring the reaction temperature to 150-160 °C .

  • Monitoring: Maintain the temperature and allow the reaction to proceed for 8-12 hours. Monitor the consumption of the starting materials using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark slurry slowly into a large beaker containing cold water (at least 10x the volume of DMF used). This will precipitate the crude product.

  • Extraction: Stir the aqueous mixture for 30 minutes, then extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (ethanol is often effective) and heat the mixture gently until the solid dissolves completely.[4]

  • If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Synthesis_Workflow cluster_trouble Troubleshooting Setup 1. Assemble Dry Glassware (Inert Atmosphere) Reagents 2. Charge Reagents (2-Aminophenol, Aryl Halide, K₂CO₃, CuI) Setup->Reagents Solvent 3. Add Anhydrous DMF Reagents->Solvent Reaction 4. Heat to 150-160 °C (8-12h) Solvent->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Workup 6. Quench in Water & Extract Monitor->Workup LowYield Low Yield? Monitor->LowYield Purify 7. Recrystallize (e.g., from Ethanol) Workup->Purify Product Pure 2-(4-Nitrophenoxy)aniline Purify->Product LowYield->Workup No CheckParams Check Temp, H₂O, Catalyst Activity LowYield->CheckParams Yes CheckParams->Reaction Re-run

Synthesis and troubleshooting workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Albayati, T. M., & Doyle, A. M. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Organic Syntheses Procedure. [Link]

  • Benchchem. (n.d.). Side reactions in the synthesis of 2-Nitrosoaniline and their prevention.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Manjunath, H. R., et al. (n.d.). 4-Nitro-2-phenoxyaniline. ResearchGate. [Link]

  • ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. [Link]

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Optimization

Troubleshooting low solubility of 2-(4-Nitrophenoxy)aniline in aqueous media

A Guide to Overcoming Solubility Challenges in Aqueous Media Welcome to the technical support guide for 2-(4-Nitrophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Aqueous Media

Welcome to the technical support guide for 2-(4-Nitrophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve the common yet significant challenge of this compound's low aqueous solubility. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions for your specific experimental context.

Part 1: Understanding the Root Cause of Poor Solubility
Q1: Why is 2-(4-Nitrophenoxy)aniline so difficult to dissolve in aqueous buffers?

The poor aqueous solubility of 2-(4-Nitrophenoxy)aniline is a direct consequence of its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to the presence of two aromatic rings and an ether linkage. The polar nitro (-NO₂) and amine (-NH₂) groups are insufficient to overcome the hydrophobicity of the large nonpolar scaffold.

This characteristic is quantitatively described by its physicochemical properties. The predicted partition coefficient (XLogP3), a measure of lipophilicity, is 3.4[1]. A LogP value greater than 3 is indicative of a compound that strongly prefers a lipid-like environment over an aqueous one, resulting in low water solubility. While aniline itself is moderately soluble in water, the addition of the large, nonpolar 4-nitrophenoxy group drastically reduces its affinity for aqueous media[2][3].

Table 1: Key Physicochemical Properties of 2-(4-Nitrophenoxy)aniline Analogs

Property Value Implication for Solubility Source
Molecular Formula C₁₂H₁₀N₂O₃ - [1]
Molecular Weight 230.22 g/mol - [1]
XLogP3 (Predicted) 3.4 High value indicates significant hydrophobicity and low aqueous solubility. [1]

| pKa (Predicted, for aniline moiety) | ~3-5 | The basic aniline group can be protonated at acidic pH to form a more soluble salt. |[4][5] |

Part 2: A Systematic Approach to Solubilization

Successfully solubilizing a hydrophobic compound like 2-(4-Nitrophenoxy)aniline requires a systematic approach. The goal is to prepare a homogenous solution at the desired final concentration without precipitation, while simultaneously ensuring the solubilization method does not interfere with the downstream biological assay.

Below is a workflow designed to guide you from initial stock preparation to final dilution in your aqueous assay medium.

G cluster_troubleshoot Troubleshooting Strategies start Start: Weigh Compound stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., 10-20 mM in DMSO) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precip Does it precipitate? dilute->precip success Success! Proceed with Experiment (Ensure Vehicle Control) precip->success No opt_dmso 1. Optimize Dilution - Lower final DMSO% (<0.5%) - Vigorous vortexing - Serial dilutions precip->opt_dmso Yes opt_dmso->dilute Re-attempt ph_adjust 2. pH Adjustment - Lower pH to < pKa (~3.5) to protonate aniline amine opt_dmso->ph_adjust Still precipitates formulate 3. Use Formulation Excipients - Cyclodextrins (HP-β-CD) - Surfactants (Tween® 80) ph_adjust->formulate Still precipitates or pH change not viable validate Assay Compatibility Check (Test excipient effect on system) ph_adjust->validate formulate->validate validate->dilute Compatible Re-attempt validate->success Compatible & Soluble

Caption: A logical workflow for troubleshooting the solubility of 2-(4-Nitrophenoxy)aniline.

Part 3: Troubleshooting Guides & Step-by-Step Protocols

This section provides detailed answers and protocols for common issues encountered during solubilization.

Q2: I'm starting from the solid powder. What is the best way to prepare a concentrated stock solution?

For highly hydrophobic compounds, direct dissolution in aqueous media is rarely successful[6]. The standard and most effective method is to first prepare a high-concentration stock solution in a water-miscible organic solvent.

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its powerful solubilizing capacity for a wide range of polar and nonpolar compounds[7][8].

Alternative Solvents: If DMSO interferes with your assay, N,N-Dimethylformamide (DMF) or ethanol can be considered, although they may be less effective at high concentrations[9].

  • Preparation: Work in a chemical fume hood. Use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility limit and cause degradation over time[8].

  • Weighing: Accurately weigh 2.30 mg of 2-(4-Nitrophenoxy)aniline (MW = 230.22 g/mol ) into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Assisted Dissolution (if needed): If solid remains, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5 minutes[6][7]. Allow the solution to return to room temperature to ensure the compound remains dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is the most common failure point and occurs when the compound, upon transfer from a high-solubility organic environment to a low-solubility aqueous one, rapidly exceeds its thermodynamic solubility limit and "crashes out."

Causality: The DMSO concentration is instantly lowered, and the water molecules cannot effectively solvate the hydrophobic compound, leading to aggregation and precipitation.

Here are several strategies to mitigate this, starting with the simplest:

  • Minimize Final Co-solvent Concentration: A primary rule in biological assays is to keep the final organic solvent concentration as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity[6][7]. Check your dilution scheme; if your final DMSO concentration is high (e.g., >1%), remake your stock at a higher concentration to allow for a greater dilution factor.

  • Improve Mixing: Add the small volume of DMSO stock directly into the bulk aqueous buffer while the buffer is being vortexed. This rapid dispersion can prevent the formation of localized high-concentration pockets that initiate precipitation.

  • Use Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. For example, first dilute the 10 mM DMSO stock 1:10 into your assay buffer (to make a 1 mM intermediate with 10% DMSO), vortex well, and then immediately perform the final 1:100 dilution into the final assay buffer. This gradual reduction in solvent strength can sometimes keep the compound in solution[6].

Q4: Can I use pH to increase the solubility? My assay can tolerate a pH range of 5.0-7.5.

Yes, pH adjustment can be a powerful tool for ionizable compounds. The 2-(4-Nitrophenoxy)aniline molecule contains a basic aniline group.

Causality: In an acidic environment, the lone pair of electrons on the aniline nitrogen can accept a proton (H⁺), forming a positively charged anilinium cation (-NH₃⁺). This charged species has a much higher affinity for polar water molecules than the neutral form, thereby increasing solubility[3][10]. The key is to adjust the pH of the aqueous medium to be at least 1-2 units below the pKa of the aniline group. The predicted pKa is around 4.24 for a similar structure[4]. Therefore, lowering the pH should enhance solubility.

  • Buffer Preparation: Prepare several aliquots of your base assay buffer (e.g., PBS, TRIS) and adjust their pH values to span a range, for example: pH 7.4 (control), pH 6.0, pH 5.0, and pH 4.0.

  • Solubility Test: To 1.0 mL of each pH-adjusted buffer, add a small volume of your 10 mM DMSO stock to reach a target final concentration that previously showed precipitation (e.g., 10 µM; 1 µL of stock).

  • Observation: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for 30 minutes and visually inspect for precipitation or turbidity against a dark background.

  • Validation: Crucially , before adopting a lower pH, you must confirm that the pH change itself does not affect your experimental system (e.g., enzyme activity, cell viability, protein stability) by running a pH-matched vehicle control without the compound.

Q5: Co-solvents and pH changes interfere with my assay. What are my options for a sensitive cell-based experiment?

When co-solvents and pH are not viable, advanced formulation strategies using excipients are the best path forward. The two most common and effective approaches are cyclodextrins and surfactants[11][12][13].

1. Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their interior is hydrophobic, while the exterior is hydrophilic. They can encapsulate a hydrophobic "guest" molecule, like 2-(4-Nitrophenoxy)aniline, into their central cavity, forming a water-soluble "inclusion complex"[11][14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity[16].

2. Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, effectively being solubilized within the aqueous medium[11]. For biological assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are preferred over ionic ones (like SDS) due to their milder nature.

Caption: Mechanisms of solubilization by (A) cyclodextrin and (B) surfactant micelles.

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. For example, dissolve 1 g of HP-β-CD powder in a final volume of 10 mL of buffer. Ensure it is fully dissolved.

  • Prepare Compound Stock: Instead of DMSO, prepare your concentrated stock solution of 2-(4-Nitrophenoxy)aniline directly in the 10% HP-β-CD solution. This may require sonication or overnight stirring to achieve full dissolution.

  • Dilution: Dilute this new stock solution into the final assay buffer. Because the compound is already complexed, it should remain soluble upon dilution.

  • Vehicle Control: Your negative control must be the 10% HP-β-CD solution diluted to the same final concentration in the assay buffer.

Part 4: Summary and Best Practices
Q6: Which method should I choose? And how do I prepare the proper vehicle control?

The choice of method depends on the sensitivity of your assay. The table below summarizes the key considerations.

Table 2: Comparison of Solubilization Strategies

Method Pros Cons Best For...
Co-solvent (DMSO) Simple, fast, effective for high concentration stocks. Can cause cytotoxicity or interfere with assays at >0.5%.[7][8] Initial screening, enzyme assays, assays tolerant to low % of organic solvent.
pH Adjustment Very effective for ionizable compounds, uses simple buffers. Can alter compound activity or biological system; limited by viable pH range of the assay. Assays with a wide pH tolerance; compounds with a suitable pKa.
Cyclodextrins Low toxicity, high biocompatibility, very effective.[16] Can sometimes extract lipids from cell membranes; more complex stock preparation. Cell-based assays, in vivo studies, sensitive enzymatic assays.

| Surfactants | Effective at low concentrations. | Can denature proteins or disrupt cell membranes at higher concentrations. | Non-cellular assays or robust cell lines where compatibility has been verified. |

The Critical Importance of the Vehicle Control

Regardless of the method chosen, the most critical aspect of your experiment is the vehicle control . The vehicle is the solution used to dissolve the compound, containing everything except the compound itself.

  • If you use 0.5% DMSO in your final assay volume, your vehicle control is assay buffer + 0.5% DMSO .

  • If you use a buffer at pH 5.0, your vehicle control is the assay buffer at pH 5.0 .

  • If you use 1% HP-β-CD, your vehicle control is assay buffer + 1% HP-β-CD .

This ensures that any observed biological effect is due to 2-(4-Nitrophenoxy)aniline and not the solvent, pH change, or excipient used to dissolve it[6].

References
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Al-Omar, M. A., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Spectroscopy, 2016, 8194723. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5173752, 2-Nitro-4-phenoxyaniline. [Link]

  • Chemical Synthesis Database. (2025). 2-(4-nitrophenyl)aniline. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-(4-Nitrophenoxy)aniline — Chemical Substance Information. [Link]

  • Popa, V. T., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 30(19), 4875. [Link]

  • Sarakatsani, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14382-14399. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • SIELC Technologies. (2018). 2-Nitro-N-(4-nitrophenyl)aniline. [Link]

  • LookChem. (n.d.). 4-(4-Nitrophenoxy)aniline. [Link]

  • ResearchGate. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Zarrintaj, P., et al. (2018). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 8(39), 21969-21978. [Link]

  • IntechOpen. (2023). Polyaniline Derivatives and Their Applications. [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. [Link]

  • Google Patents. (2020).
  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Chemsrc. (n.d.). 2-methoxy-N-(4-nitrophenyl)aniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69159, 2-nitro-N-(4-nitrophenyl)aniline. [Link]

  • NextSDS. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 2-nitro-n-(4-nitrophenyl)aniline (C12H9N3O4). [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • OECD SIDS. (2003). 2-NITROANILINE CAS N°: 88-74-4. [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 2-(4-Nitrophenoxy)aniline purification

Answering the user's request.## Technical Support Center: Optimizing Recrystallization of 2-(4-Nitrophenoxy)aniline Welcome to the technical support center for the purification of 2-(4-Nitrophenoxy)aniline. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing Recrystallization of 2-(4-Nitrophenoxy)aniline

Welcome to the technical support center for the purification of 2-(4-Nitrophenoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success is critically dependent on the selection of an appropriate solvent system. This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Core Principle: The Rationale of Solvent Selection

The goal of recrystallization is to exploit differences in solubility between the target compound and its impurities. An ideal solvent for 2-(4-Nitrophenoxy)aniline should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][2] This differential solubility is the cornerstone of achieving high recovery and purity. Given the structure of 2-(4-Nitrophenoxy)aniline—possessing a polar nitro group, an ether linkage, and a basic aniline moiety—polar solvents are the most logical starting point based on the "like dissolves like" principle.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 2-(4-Nitrophenoxy)aniline?

A1: Based on its polar aromatic structure, alcoholic solvents are excellent initial candidates.[1] We recommend screening the following single solvents first:

  • Ethanol: Often provides the ideal balance of solvency for polar molecules.

  • Methanol: More polar than ethanol; may be too effective a solvent, leading to lower recovery, but is worth testing.[3]

  • Isopropanol (IPA): Less polar than ethanol; may show a better solubility curve if the compound is highly soluble in ethanol or methanol even when cold.

If a single solvent proves inadequate, a mixed-solvent system is the next logical step.

Q2: When is a mixed-solvent system necessary, and how does it work?

A2: A mixed-solvent system is employed when no single solvent provides the ideal steepness of the solubility curve.[1] This occurs when your compound is either too soluble in a "good" solvent (even when cold, leading to poor recovery) or poorly soluble in a "bad" solvent (even when hot, making dissolution impractical).

The technique involves dissolving the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, a "bad" or "anti-solvent" (one in which the compound is poorly soluble) is added dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).[4][5][6] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a hot, saturated solution perfect for crystallization upon slow cooling.[5] For 2-(4-Nitrophenoxy)aniline, an Ethanol/Water or Acetone/Hexane system would be a highly effective combination to investigate.

Q3: What are the critical safety precautions when handling 2-(4-Nitrophenoxy)aniline and its solvents?

A3: 2-(4-Nitrophenoxy)aniline belongs to the nitroaniline class of compounds, which are generally considered toxic. Similar compounds like 4-nitroaniline and 2-nitroaniline are toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[7] Therefore, you must:

  • Work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[8]

  • Avoid inhalation of dust or solvent vapors.

  • Consult the Safety Data Sheet (SDS) for 2-(4-Nitrophenoxy)aniline and all solvents used before beginning work.

Troubleshooting Guide

Q4: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid phase. This is common if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities.[1][9]

  • Causality: The compound is coming out of solution at a temperature above its melting point. The high concentration of solute in the oil droplets often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the solution's saturation point.[1]

    • Cool More Slowly: Allow the flask to cool at a much slower rate. You can insulate the flask with glass wool or leave it on a hotplate that is turned off to cool gradually. Slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[9]

    • Change Solvents: If the problem persists, your solvent's boiling point is likely too high. Select a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system to have more of the lower-boiling component.

Q5: I've cooled the solution, but no crystals have formed. What should I do?

A5: This is a classic case of either using too much solvent or the solution being supersaturated.[9] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation event to begin.

  • Causality: The solution is not saturated at the lower temperature, or there are no nucleation sites for crystals to begin growing.

  • Solutions (in order of application):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][9]

    • Add a Seed Crystal: If you have a small crystal of pure 2-(4-Nitrophenoxy)aniline, add it to the solution. This provides a perfect template for further crystal growth.[9]

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

    • Cool to a Lower Temperature: Ensure the flask has spent adequate time (at least 20-30 minutes) in an ice-water bath.

Q6: My final yield is very low. How can I improve recovery?

A6: Poor recovery is a common issue and can almost always be traced back to a few key procedural steps.[1]

  • Causality: Too much of the target compound remains dissolved in the mother liquor after cooling and filtration.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent during the initial dissolution step.[10] Use only the absolute minimum volume of boiling solvent required to fully dissolve the solid.

    • Ensure Thorough Cooling: Maximize precipitation by allowing the solution to cool to room temperature slowly before placing it in an ice-water bath for at least 30 minutes.[11]

    • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[1][5] Using room temperature or warm solvent will redissolve a significant portion of your product.

    • Re-evaluate Your Solvent Choice: It's possible your compound has significant solubility in your chosen solvent even at 0 °C. You may need to find a solvent in which it is less soluble when cold or use a mixed-solvent system with a higher proportion of the anti-solvent.

Data and Protocols

Table 1: Properties of Recommended Screening Solvents

This table provides key properties of solvents useful for initial screening. Polarity is a critical factor in selecting candidate solvents.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CPolarity
Water10080.1Very High
Methanol6533.0High
Ethanol7824.5High
Acetone5621.0Medium-High
Isopropanol8219.9Medium
Ethyl Acetate776.0Medium-Low
Dichloromethane409.1Low
Toluene1112.4Very Low
Hexane691.9Very Low
(Data compiled from various sources)[2][12][13]
Diagram 1: Systematic Solvent Selection Workflow

G cluster_0 Start Start: Crude 2-(4-Nitrophenoxy)aniline Test_Polar Test solubility in a polar solvent (e.g., Ethanol) Start->Test_Polar Soluble_Cold Is it soluble at room temp? Test_Polar->Soluble_Cold Check Insoluble_Hot Is it insoluble when boiling? Soluble_Cold->Insoluble_Hot No Try_Mixed Proceed to Mixed Solvent System Soluble_Cold->Try_Mixed Yes Good_Single Potential Single Solvent Found Insoluble_Hot->Good_Single No Insoluble_Hot->Try_Mixed Yes Test_NonPolar Test solubility in a non-polar solvent (e.g., Toluene) Try_Mixed->Test_NonPolar Insoluble_Cold_NP Is it soluble at room temp? Test_NonPolar->Insoluble_Cold_NP Soluble_Hot_NP Is it soluble when boiling? Insoluble_Cold_NP->Soluble_Hot_NP Yes Good_Antisolvent Potential Anti-Solvent (for Mixed System) Insoluble_Cold_NP->Good_Antisolvent No Soluble_Hot_NP->Try_Mixed No G cluster_1 A 1. Dissolve Crude Solid in Min. Hot 'Good' Solvent (e.g., Ethanol) B 2. Add Hot 'Anti-Solvent' (e.g., Water) to Cloud Point A->B C 3. Add Drop of 'Good' Solvent to Re-clarify B->C D 4. Slow Cool to Room Temp C->D E 5. Cool in Ice Bath D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Ice-Cold Solvent Mixture F->G H 8. Dry Purified Product G->H

Sources

Optimization

Preventing oxidative degradation of 2-(4-Nitrophenoxy)aniline during long-term storage

Welcome to the dedicated technical support resource for ensuring the long-term stability of 2-(4-Nitrophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who rely on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for ensuring the long-term stability of 2-(4-Nitrophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this compound for their experiments. Here, we address common challenges related to its oxidative degradation and provide actionable troubleshooting advice and in-depth FAQs to maintain the quality of your stored materials.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section is formatted to help you quickly identify potential issues with your stored 2-(4-Nitrophenoxy)aniline and take corrective action.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Discoloration of Solid Compound (e.g., darkening, development of a brownish or reddish tint) 1. Oxidation: The primary cause of discoloration in aromatic amines is oxidation due to exposure to atmospheric oxygen. The aniline moiety is particularly susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities.[1][2][3] 2. Photodegradation: Exposure to light, especially UV radiation, can catalyze oxidative processes and other degradation pathways in aromatic nitro compounds.[4] 3. Thermal Stress: Elevated storage temperatures accelerate the rate of oxidative degradation.[1][4]1. Inert Atmosphere Storage: Repackage the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. This minimizes contact with oxygen.[1] 2. Light Protection: Always store the container in a dark location, such as a sealed cabinet or a refrigerator. The use of amber vials is crucial to block UV light.[4] 3. Controlled Temperature: Store the compound in a controlled, cool environment, ideally between 2-8°C. Avoid storing at room temperature for extended periods.[4] 4. Purity Assessment: Perform a purity analysis using HPLC or melting point determination to quantify the extent of degradation. If purity is compromised, consider repurification.
Appearance of New Peaks in HPLC/UPLC Analysis 1. Formation of Degradation Products: New peaks are indicative of chemical changes in your sample. For a molecule with an aniline and a nitro-ether structure, these could be oxidative coupling products, cleavage products, or reduced forms of the nitro group.[5][6] 2. Solution Instability: The compound may be degrading in the analytical solvent.1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in co-eluting and identifying the new peaks in your stored sample. See the detailed protocol below.[7][8][9] 2. Fresh Sample Preparation: Always prepare analytical solutions fresh from the solid material. Avoid using stock solutions that have been stored for extended periods. 3. Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[7][8]
Inconsistent Experimental Results or Loss of Potency 1. Degraded Starting Material: Using a partially degraded stock of 2-(4-Nitrophenoxy)aniline will introduce impurities and reduce the concentration of the active compound, leading to unreliable results.1. Certificate of Analysis (CoA) Review: Always start with a new, unopened container of the compound with a recent CoA. 2. Regular Purity Checks: Implement a routine schedule for re-analyzing the purity of your stored working stock, especially for long-term projects. 3. Qualify Your Stock: Before initiating a critical set of experiments, run a quick purity check (e.g., HPLC) on the specific lot of 2-(4-Nitrophenoxy)aniline you intend to use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the oxidative degradation of 2-(4-Nitrophenoxy)aniline?

A1: The primary mechanism of oxidative degradation for 2-(4-Nitrophenoxy)aniline involves the aniline functional group. The nitrogen atom in the amine has a lone pair of electrons, making it susceptible to oxidation.[10] The process is often initiated by factors like light, heat, or trace metal impurities, which can lead to the formation of radical intermediates.[1] These radicals can then participate in a chain reaction with oxygen to form colored impurities, such as quinone-imines or polymeric materials. While the ether linkage and the nitro group are generally more stable, the electron-withdrawing nature of the nitrophenoxy group can influence the electron density on the aniline ring, affecting its susceptibility to oxidation.

cluster_initiation Initiation cluster_propagation Propagation & Product Formation Aniline 2-(4-Nitrophenoxy)aniline Radical Aniline Radical Cation Aniline->Radical -e⁻ Aniline->Radical Initiator Light, Heat, O₂ Initiator->Aniline Dimer Dimeric Intermediates Radical->Dimer + Aniline - H⁺ Radical->Dimer Polymer Colored Polymeric Impurities Dimer->Polymer Further Oxidation Dimer->Polymer

Caption: Oxidative degradation pathway of aniline derivatives.

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure the long-term stability of 2-(4-Nitrophenoxy)aniline, the following conditions are paramount:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Container: Use a tightly sealed amber glass container to protect from light and moisture.

  • Temperature: Maintain a cool environment, ideally refrigerated at 2-8°C.

  • Purity: Ensure the material is of high purity to begin with, as impurities can sometimes catalyze degradation.

Q3: Can I use antioxidants to prevent the degradation of 2-(4-Nitrophenoxy)aniline in solution?

A3: Yes, adding antioxidants can be an effective strategy, particularly for stock solutions. Aromatic amines are prone to generating free radicals and peroxides during storage.[1] The choice of antioxidant depends on the solvent and downstream application.

  • Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers. They work by donating a hydrogen atom to the radical, thus terminating the degradation chain reaction.[11][12]

  • Phosphite Antioxidants: These act as secondary antioxidants by decomposing hydroperoxides that may form, preventing them from breaking down into more reactive radicals.[11]

  • Combination Approach: A synergistic effect is often observed when a primary antioxidant (like a hindered phenol) is combined with a secondary one (like a phosphite).[2][11][13]

It is crucial to first test the compatibility and potential interference of any antioxidant with your specific experimental system.

Oxygen O₂ Degradation Oxidative Degradation Oxygen->Degradation Peroxide Peroxides Degradation->Peroxide Forms BHT Hindered Phenol (BHT) (Radical Scavenger) BHT->Degradation Inhibits Phosphite Phosphite Antioxidant (Hydroperoxide Decomposer) Phosphite->Peroxide Decomposes

Caption: Antioxidant intervention in the degradation process.

Q4: How can I set up a forced degradation study to understand the stability of my compound?

A4: A forced degradation or stress testing study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Protocol: Forced Degradation Study for 2-(4-Nitrophenoxy)aniline

Objective: To generate likely degradation products under various stress conditions.

Materials:

  • 2-(4-Nitrophenoxy)aniline

  • Methanol or Acetonitrile (HPLC grade)

  • 1M HCl, 1M NaOH

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Amber and clear glass vials

  • Oven, Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-(4-Nitrophenoxy)aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix equal parts of the stock solution with 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution with 1M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Repeat with 30% H₂O₂ if no degradation is observed.[4][14]

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in a clear glass vial. Heat in an oven at 80°C for 48 hours. Dissolve the stressed solid in the stock solution solvent for analysis.[4]

    • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

  • Control Samples: Maintain an unstressed stock solution at 2-8°C in the dark to serve as a control.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Analyze all samples (stressed and control) by a suitable HPLC-UV method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Interpretation: The chromatograms from the stressed samples will reveal the retention times of potential degradation products. This information is critical for validating that your routine HPLC method can separate these impurities from the main compound, thus confirming it is "stability-indicating."[7][8]

References

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. [Link]

  • Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate - Green Chemistry (RSC Publishing). [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - Semantic Scholar. [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. [Link]

  • Antioxidant activity of aromatic cyclic amine derivatives - ScienceDirect. [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing - ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. [Link]

  • Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways - ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Peaks in 2-(4-Nitrophenoxy)aniline HPLC Analysis

Welcome to the Analytical Troubleshooting Portal. 2-(4-Nitrophenoxy)aniline is a complex molecule featuring a basic, electron-donating aniline moiety coupled with an electron-deficient, hydrophobic nitroaromatic ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Portal. 2-(4-Nitrophenoxy)aniline is a complex molecule featuring a basic, electron-donating aniline moiety coupled with an electron-deficient, hydrophobic nitroaromatic ring. This dual functionality frequently leads to co-elution with structurally similar impurities (such as positional isomers or synthetic intermediates) and severe peak tailing.

This guide provides field-proven, mechanistically grounded strategies to achieve baseline resolution.

Part 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q: Why does 2-(4-Nitrophenoxy)aniline co-elute with its positional isomers on a standard C18 column, and how can I resolve this? A: Standard C18 stationary phases separate analytes primarily based on hydrophobic (dispersive) interactions. Because 2-(4-Nitrophenoxy)aniline and its positional isomers share nearly identical hydrophobicities and molecular volumes, they often co-elute[1]. To resolve this, you must introduce an orthogonal retention mechanism. Switching to a Phenyl-Hexyl column introduces π-π (pi-pi) interactions between the electron-rich phenyl ring of the stationary phase and the electron-deficient nitroaromatic ring of the analyte[2]. This dual selectivity (hydrophobic + aromatic) exploits subtle differences in the spatial arrangement of the π-electron clouds among isomers, significantly improving band spacing and peak resolution.

Q: I switched to a Phenyl-Hexyl column, but the peaks are still partially overlapping. What mobile phase adjustments will maximize resolution? A: The choice of organic modifier is critical when utilizing π-π interactions. If you are using Acetonitrile (ACN), you are actively suppressing the separation. The cyano group in ACN contains its own π-electrons, which compete with the analyte for the phenyl groups on the stationary phase[2]. By replacing Acetonitrile with Methanol (MeOH), you eliminate this competition. Methanol enhances the π-π interactions between the nitroaromatic analyte and the stationary phase, leading to increased retention and altered selectivity that often decouples superimposed peaks[1].

Q: My chromatogram shows severe peak tailing for 2-(4-Nitrophenoxy)aniline, which is causing it to bleed into the adjacent impurity peak. How do I correct this? A: Peak tailing in aniline derivatives is almost always caused by secondary ion-exchange interactions between the basic amine group (-NH 2​ ) and residual, unreacted silanol groups (Si-O⁻) on the silica column matrix[3]. The aniline group has a pKa of approximately 4.6. If your mobile phase pH is between 4.0 and 6.0, the amine is partially ionized, and the silanols are fully ionized, creating strong electrostatic attraction. To create a self-validating, robust method, lower the mobile phase pH to ≤ 3.0 using phosphoric or formic acid[4]. At this pH, the silanol groups are fully protonated (neutralized), eliminating the secondary interactions and restoring peak symmetry (As ≤ 1.2), which is a prerequisite for accurate baseline resolution (Rs ≥ 1.5)[5].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between stationary phase chemistry, organic modifier selection, and the resulting chromatographic performance for 2-(4-Nitrophenoxy)aniline against a critical co-eluting isomer.

Stationary PhaseOrganic ModifierMobile Phase pHRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ )Outcome
C18 (Standard)Acetonitrile5.54.21.80.8Severe Co-elution & Tailing
C18 (Standard)Methanol5.55.11.71.1Partial Overlap
Phenyl-Hexyl Acetonitrile2.54.81.11.4Near Baseline Resolution
Phenyl-Hexyl Methanol2.56.51.02.4 Complete Baseline Resolution

Note: Baseline separation is universally defined as an Rs​ value ≥ 1.5[5].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) before analyzing unknown samples.

Phase 1: System Preparation

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to leverage π-π selectivity[2].

  • Aqueous Phase (A) Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid[4]. Filter through a 0.22 µm membrane. Causality: pH 2.5 ensures silanol neutralization, preventing aniline tailing.

  • Organic Phase (B) Preparation: Use 100% HPLC-grade Methanol. Causality: Methanol maximizes π-π interactions on the Phenyl-Hexyl stationary phase.

Phase 2: Chromatographic Conditions 4. Flow Rate: Set to 1.0 mL/min. 5. Column Temperature: Set to 30°C. (Elevated temperatures reduce mobile phase viscosity and improve mass transfer, sharpening peaks[1]). 6. Gradient Program:

  • 0–2 min: 30% B

  • 2–10 min: Linear ramp to 70% B

  • 10–12 min: Hold at 70% B

  • 12–15 min: Return to 30% B and equilibrate.

Phase 3: System Suitability Testing (SST) - The Validation Gate 7. Inject a resolution standard containing 2-(4-Nitrophenoxy)aniline and its closest known eluting impurity (e.g., 10 µg/mL each). 8. Evaluate Metrics:

  • Calculate Peak Asymmetry ( As​ ). Pass criteria: As​ ≤ 1.2.

  • Calculate Resolution ( Rs​ ). Pass criteria: Rs​ ≥ 1.5.

  • Self-Validation Check: If As​ > 1.2, verify buffer pH is exactly 2.5. If Rs​ < 1.5, decrease the gradient slope (e.g., ramp to 60% B instead of 70% B). Do not proceed to sample analysis until SST criteria are met.

Part 4: Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Overlapping Peaks Detected: 2-(4-Nitrophenoxy)aniline Decision Identify Primary Chromatographic Issue Start->Decision Tailing Peak Tailing (As > 1.5) Cause: Silanol Interactions Decision->Tailing Asymmetry Issue Coelution Co-elution (Rs < 1.5) Cause: Isomer Interference Decision->Coelution Selectivity Issue FixpH Adjust Mobile Phase pH < 3.0 (Protonates Silanols) Tailing->FixpH FixColumn Switch to Phenyl-Hexyl Column (Enables π-π Interactions) Coelution->FixColumn Success Baseline Resolution Achieved (Rs ≥ 1.5, As ≤ 1.2) FixpH->Success FixSolvent Change Organic Modifier: Acetonitrile -> Methanol FixColumn->FixSolvent FixSolvent->Success

Decision tree for resolving overlapping peaks in nitroaromatic aniline HPLC analysis.

References

  • Methods for Changing Peak Resolution in HPLC, chromatographyonline.com,[Link]

  • Phenyl-Hexyl - HPLC, hplc.eu, [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater, rsc.org,[Link]

  • Shop XSelect CSH Phenyl-Hexyl Column, waters.com,[Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge, epa.gov,[Link]

Sources

Optimization

Removing unreacted nitrofluorobenzene impurities from crude 2-(4-Nitrophenoxy)aniline

Introduction The synthesis of 2-(4-Nitrophenoxy)aniline typically proceeds via a nucleophilic aromatic substitution (SNAr) between 2-aminophenol and 4-fluoronitrobenzene (4-FNB) in the presence of a base[1]. A common bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 2-(4-Nitrophenoxy)aniline typically proceeds via a nucleophilic aromatic substitution (SNAr) between 2-aminophenol and 4-fluoronitrobenzene (4-FNB) in the presence of a base[1]. A common bottleneck in this workflow is the persistence of unreacted 4-FNB in the crude product. Because 4-FNB is highly stable, non-polar, and has a relatively high boiling point, standard aqueous workups and rotary evaporation are insufficient for its removal[2].

This guide provides field-proven, mechanistically grounded protocols to selectively isolate your target diaryl ether from fluorinated impurities.

Diagnostics & FAQs

Q: Why is 4-fluoronitrobenzene (4-FNB) persisting in my final product? A: In SNAr reactions, the electrophile (4-FNB) is often used in slight excess to drive the reaction to completion and consume the easily oxidized 2-aminophenol[1]. Because 4-FNB is neutral and highly lipophilic, it co-extracts into the organic phase during standard aqueous workups rather than washing away.

Q: Can I remove 4-FNB by rotary evaporation or high vacuum? A: No. 4-FNB has a boiling point of ~205 °C. Attempting to remove it via standard rotary evaporation will fail, and prolonged heating under high vacuum may cause thermal degradation of your diaryl ether product.

Q: How do I visually track the removal of 4-FNB? A: 4-FNB is highly UV-active. On a silica TLC plate (using 20% EtOAc in Hexanes), 4-FNB will run near the solvent front ( Rf​≈0.8 ), while the highly polar 2-(4-Nitrophenoxy)aniline will sit much lower ( Rf​≈0.3 ) due to hydrogen bonding from the primary amine.

Quantitative Data Summary

Before selecting a purification method, it is critical to understand the physicochemical differences between the product and the impurity. These differences dictate the causality behind the separation techniques.

Property4-Fluoronitrobenzene (Impurity)2-(4-Nitrophenoxy)aniline (Product)
Molecular Weight 141.10 g/mol 230.22 g/mol
Boiling Point ~205 °C> 350 °C (predicted)
Acid-Base Behavior Strictly NeutralWeak Base (Primary Amine)
Water Solubility Insoluble at all pH levelsSoluble only at pH < 3 (as ammonium salt)
TLC Rf​ (20% EtOAc/Hex) ~0.80~0.30

Troubleshooting Guides & Methodologies

Method 1: Acid-Base Extraction (The Gold Standard)

Mechanistic Rationale: The primary amine on 2-(4-Nitrophenoxy)aniline can be reversibly protonated by strong aqueous acids. This converts the neutral product into a highly water-soluble ammonium salt. 4-FNB lacks any basic functional groups and remains strictly organic-soluble. By separating the phases, you achieve a self-validating purification system[3].

G A Crude Mixture in EtOAc (Product + 4-FNB) B Extract with 1M HCl (aq) A->B C Aqueous Layer (Protonated Product) B->C Product partitions D Organic Layer (4-FNB Impurity) B->D Impurity remains E Basify to pH > 10 (NaOH) C->E F Extract with EtOAc E->F G Pure 2-(4-Nitrophenoxy)aniline F->G

Fig 1: Acid-base extraction workflow for isolating 2-(4-Nitrophenoxy)aniline from 4-FNB.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The organic layer will contain the unreacted 4-FNB. The aqueous layer now contains your protonated product.

  • Self-Validation Step: Spot both layers on a TLC plate. The organic layer should show only the high- Rf​ 4-FNB spot. The aqueous layer (spotted heavily) should show the product stuck at the baseline. If product remains in the organic layer, repeat the 1M HCl extraction.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches > 10. The solution will turn cloudy as the free-base aniline precipitates.

  • Recovery: Extract the basic aqueous suspension with fresh Ethyl Acetate (3 × 50 mL).

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure 2-(4-Nitrophenoxy)aniline.

Method 2: Chemical Scavenging (For Scale-Up & Emulsion Issues)

Mechanistic Rationale: If acid-base extraction causes intractable emulsions (common in large-scale diaryl ether syntheses), chemical scavenging is a highly efficient alternative. By adding a hydrophilic nucleophile—such as a mercaptoalkanesulfonic acid—to the crude mixture, the unreacted 4-FNB undergoes a secondary SNAr reaction. The resulting adduct is highly water-soluble and is easily washed away during a standard aqueous workup, leaving the product untouched[4].

Step-by-Step Protocol:

  • Scavenger Addition: To the crude reaction mixture (still in its original reaction solvent, e.g., DMF or DMSO), add 1.5 equivalents of sodium 2-mercaptoethanesulfonate relative to the estimated unreacted 4-FNB.

  • Incubation: Add a mild base (e.g., K2​CO3​ ) and stir the mixture at 60 °C for 2 hours. The thiolate will quantitatively displace the fluoride on the unreacted 4-FNB.

  • Aqueous Workup: Cool the mixture to room temperature and dilute with a large excess of water (5× the reaction volume).

  • Extraction: Extract with Ethyl Acetate. The newly formed sulfonate-adduct of the impurity is extremely hydrophilic and will remain entirely in the aqueous phase[4].

  • Washing: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

References

  • Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride Source: Google Patents URL
  • Title: US5632898A - Method for removing unreacted electrophiles from a reaction mixture Source: Google Patents URL
  • Title: APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS Source: YorkSpace URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Nitrophenoxy)aniline Substitutions

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the functionalization of 2-(4-Nitrophenoxy)aniline . The primary challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the functionalization of 2-(4-Nitrophenoxy)aniline .

The primary challenge with this molecule is severe steric hindrance. The bulky 4-nitrophenoxy group at the ortho position rotates out of the aniline plane, creating a "steric umbrella" over the primary amine. This drastically increases the "buried volume" around the nitrogen atom—a critical metric used to quantify steric crowding—physically blocking the trajectory of incoming electrophiles[1].

Below, we diagnose common failure modes in N-acylation and N-alkylation, explain the mechanistic causality behind these failures, and provide self-validating protocols to bypass the steric blockade.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My N-acylation of 2-(4-Nitrophenoxy)aniline is stalling at <20% conversion, even with excess acyl chloride and heat. Why is this happening, and how do I fix it?

The Causality: Standard bases like triethylamine ( Et3​N ) act only as proton scavengers (general base catalysis). Because the nitrogen lone pair on your aniline is sterically shielded, it cannot easily attack the carbonyl carbon of the acyl chloride to form the necessary tetrahedral intermediate. Heating the reaction simply accelerates the degradation of the acyl chloride rather than overcoming the steric barrier.

The Solution: Switch from general base catalysis to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP is unhindered and highly nucleophilic; it rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, lowering the activation energy barrier enough that even your sterically hindered aniline can successfully attack it[2].

Q2: Direct N-alkylation with alkyl bromides yields mostly unreacted starting material. How can I drive this forward without causing over-alkylation?

The Causality: Direct SN​2 displacement requires the nucleophile to approach the electrophile at a specific 180° trajectory, which is physically obstructed by the ortho-aryloxy group.

The Solution: You must fundamentally alter the electronic state of the nucleophile or change the reaction pathway entirely.

  • Strategy A (Electronic Alteration): Use a strong, non-nucleophilic base like KHMDS (Potassium hexamethyldisilazide) to deprotonate the aniline. This converts the neutral amine into a highly reactive potassium anilide anion, raising its HOMO energy and forcefully driving the alkylation forward.

  • Strategy B (Pathway Alteration): Utilize the "borrowing hydrogen" methodology. By using heterogeneous catalysts (e.g., Ni/Al2​O3​ ) and alcohols as alkylating agents, the reaction proceeds via an imine intermediate that is subsequently reduced. This bypasses the traditional SN​2 steric constraints entirely and is highly effective for hindered anilines[3].

Troubleshooting Start Target: Substitution of 2-(4-Nitrophenoxy)aniline Q1 Reaction Type? Start->Q1 Acylation N-Acylation Q1->Acylation Alkylation N-Alkylation Q1->Alkylation AcylProb Issue: Low Yield / Stalling Acylation->AcylProb AlkylProb Issue: No Reaction Alkylation->AlkylProb SolAcyl Solution: Add DMAP (0.1-0.2 eq) Forms N-acylpyridinium AcylProb->SolAcyl SolAlkyl1 Solution A: Deprotonation Use KHMDS at 0°C AlkylProb->SolAlkyl1 SolAlkyl2 Solution B: Borrowing Hydrogen Ni/Al2O3 + Alcohol AlkylProb->SolAlkyl2 Success Successful Substitution SolAcyl->Success SolAlkyl1->Success SolAlkyl2->Success

Logic tree for troubleshooting steric hindrance in 2-(4-Nitrophenoxy)aniline substitutions.

Part 2: Quantitative Data & Condition Benchmarking

To guide your experimental design, the following table summarizes the expected outcomes of various reaction conditions applied to highly hindered ortho-substituted anilines.

Reaction TypeReagents / Catalyst SystemTempTimeExpected YieldMechanistic Advantage
Direct N-Acylation Acyl Chloride (1.5 eq), Et3​N (2.0 eq)80°C24h< 20%None (Baseline failure)
Catalyzed N-Acylation Acyl Chloride (1.2 eq), DMAP (0.1 eq) , Et3​N 25°C4h> 85% Bypasses steric block via reactive intermediate
Direct N-Alkylation Alkyl Bromide (2.0 eq), K2​CO3​ (2.0 eq)100°C48h< 15%None (Baseline failure)
Anionic Alkylation Alkyl Iodide (1.1 eq), KHMDS (1.2 eq) 0-25°C12h75 - 80% Drastically increases nucleophile HOMO energy
Borrowing Hydrogen Alcohol (1.5 eq), Ni/Al2​O3​ Catalyst 130°C24h> 80% Avoids SN​2 pathway entirely; green chemistry

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in visual or analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: DMAP-Catalyzed N-Acylation

This protocol utilizes nucleophilic catalysis to force the acylation of the hindered amine.

Step 1: System Initialization

  • In an oven-dried flask under Argon, dissolve 2-(4-Nitrophenoxy)aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Validation Checkpoint: The solution should be completely clear. Any turbidity indicates moisture, which will hydrolyze the intermediate.

Step 2: Reagent Addition

  • Add Triethylamine ( Et3​N , 2.0 eq) and cool the flask to 0°C using an ice bath.

  • Add the desired acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Validation Checkpoint: You must observe the immediate formation of a white precipitate ( Et3​N⋅HCl ). This confirms the DMAP catalytic cycle has initiated and the N-acylpyridinium intermediate is reacting.

Step 3: Propagation and Monitoring

  • Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/Ethyl Acetate). The intense yellow spot of the starting aniline should disappear, replaced by a higher Rf​ , UV-active product spot.

DMAP_Cycle DMAP DMAP Catalyst Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride AcylChloride->Intermediate Product N-Acylated Product Intermediate->Product Amine Addition Aniline 2-(4-Nitrophenoxy)aniline (Sterically Hindered) Aniline->Product Product->DMAP Catalyst Regeneration Byproduct HCl + Base -> Salt Product->Byproduct

Mechanistic pathway of DMAP-catalyzed N-acylation overcoming steric barriers.

Protocol B: KHMDS-Mediated Anionic N-Alkylation

This protocol uses strong, non-nucleophilic deprotonation to overcome the steric barrier for alkylation.

Step 1: Anion Generation

  • Dissolve 2-(4-Nitrophenoxy)aniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon. Cool strictly to 0°C.

  • Add KHMDS (1.2 eq, 1M in THF) dropwise over 15 minutes.

  • Validation Checkpoint: A distinct, deep color shift (typically dark orange/red) must occur. This is the visual confirmation that the potassium anilide anion has successfully formed. If the solution remains pale yellow, deprotonation has failed (likely due to quenched KHMDS).

Step 2: Electrophile Trapping

  • Add the alkyl iodide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint: The deep red/orange color of the anion will gradually fade back to a lighter yellow/brown as the highly reactive nucleophile is consumed by the alkyl halide. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

References

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | ACS Catalysis Source: acs.org URL:[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Nitrophenoxy)aniline vs 4-(4-Nitrophenoxy)aniline thermal stability comparison

As a Senior Application Scientist, selecting the correct positional isomer for pharmaceutical intermediates or high-performance polymer synthesis is not merely a matter of chemical availability—it is a critical thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct positional isomer for pharmaceutical intermediates or high-performance polymer synthesis is not merely a matter of chemical availability—it is a critical thermodynamic decision. The thermal stability of an intermediate dictates its processability, shelf-life, and behavior under extreme reaction conditions.

This guide provides an objective, data-driven comparison of the thermal stability profiles of 2-(4-Nitrophenoxy)aniline (the ortho-isomer) and 4-(4-Nitrophenoxy)aniline (the para-isomer), detailing the underlying structural mechanisms and the self-validating analytical protocols required to evaluate them.

Structural Mechanisms Governing Thermal Stability

The thermal stability of an organic molecule—manifested through its melting point ( Tm​ ) and decomposition temperature ( Td​ )—is intrinsically linked to its molecular symmetry, pi-conjugation, and crystal lattice packing energy.

  • 4-(4-Nitrophenoxy)aniline (Para-Isomer): The para-substitution pattern creates a highly linear and symmetrical molecular geometry. This linearity allows for extended π -conjugation across the ether linkage and facilitates tight, highly ordered packing within the crystal lattice. Stronger intermolecular forces (such as dipole-dipole interactions and hydrogen bonding from the amine) require significantly more thermal energy to disrupt, resulting in higher thermal stability.

  • 2-(4-Nitrophenoxy)aniline (Ortho-Isomer): The ortho-placement of the bulky amine group relative to the ether linkage introduces severe steric hindrance. This steric clash forces the phenyl rings out of planarity, disrupting extended conjugation. The resulting asymmetric, "twisted" conformation prevents tight crystal packing, lowering the lattice energy and rendering the molecule more susceptible to thermal degradation at lower temperatures.

Mechanism O 2-(4-Nitrophenoxy)aniline (Ortho-Isomer) S1 Steric Hindrance & Asymmetric Packing O->S1 P 4-(4-Nitrophenoxy)aniline (Para-Isomer) S2 Extended Pi-Conjugation & Symmetrical Lattice P->S2 R1 Lower Thermal Stability (Reduced Tm & Td) S1->R1 R2 Higher Thermal Stability (Tm: 132-135°C) S2->R2

Mechanistic pathway linking molecular symmetry to macroscopic thermal stability.

Quantitative Data Comparison

The thermodynamic differences between these isomers dictate their downstream applications. The para-isomer is heavily utilized in the synthesis of high-temperature polyimides (which require Td​>500∘C ) and anthelmintic drugs like nitroscanate derivatives[1].

Property2-(4-Nitrophenoxy)aniline4-(4-Nitrophenoxy)aniline
CAS Registry Number [2][3]
Substitution Pattern Ortho-aminePara-amine
Melting Point ( Tm​ ) ~130°C (Inferred via symmetry)132°C - 135°C[3][4]
Crystal Packing Efficiency Low (Sterically Hindered)High (Symmetrical)
Primary Applications Specialized local intermediatesHigh-Temp Polyimides, APIs[1]

Self-Validating Experimental Protocol for Thermal Profiling

To objectively compare the thermal stability of these isomers in a laboratory setting, researchers must employ a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

As a Senior Scientist, I mandate that every analytical workflow must be a self-validating system . Data is only as trustworthy as the calibration and blanks that precede it. The following protocol embeds causality and validation into every step.

Step 1: System Calibration & Blank Validation (The Trust Check)
  • Action: Run a high-purity Indium standard ( Tm​=156.6∘C ) through the DSC. For the TGA, run an empty alumina crucible across the intended temperature range.

  • Causality & Validation: The Indium run calibrates the heat flow and temperature sensors, ensuring that any endothermic peaks observed in the isomers are absolute and not instrumental drift. The TGA blank run corrects for buoyancy effects; a drift of <0.01 mg validates the baseline.

Step 2: Sample Preparation & Desiccation
  • Action: Dry both isomer samples in a vacuum desiccator over P2​O5​ for 24 hours. Weigh exactly 3.0−5.0 mg into aluminum pans (DSC) and alumina crucibles (TGA).

  • Causality & Validation: Moisture acts as a plasticizer and can artificially depress the melting point or present as early weight loss in TGA. Achieving a constant mass before analysis validates the absence of volatile artifacts. Small sample masses prevent thermal gradients, ensuring sharp transition peaks.

Step 3: DSC Analysis (Phase Transition Profiling)
  • Action: Heat the samples from 25∘C to 200∘C at a rate of 10∘C/min under a strict nitrogen purge ( 50 mL/min ).

  • Causality & Validation: Nitrogen creates an inert atmosphere, preventing premature oxidative degradation and isolating purely thermal phase transitions. A flat, reversible baseline immediately following the melt peak validates that the sample has melted without decomposing.

Step 4: TGA Analysis (Decomposition Thresholding)
  • Action: Heat the samples from 25∘C to 600∘C at 10∘C/min under nitrogen. Record the temperature at 5% weight loss ( Td5%​ ).

  • Causality & Validation: Td5%​ establishes the absolute thermal degradation threshold. This metric is critical for determining if the intermediate can survive the aggressive thermal curing cycles required for polyimide synthesis or hot-melt extrusion in pharmaceutical formulations.

Workflow A Isomer Selection (Ortho vs Para) B Sample Desiccation & Micro-Weighing A->B C System Calibration (Indium Standard) B->C Prevents moisture artifacts D DSC Analysis (Phase Transitions) C->D Validated Heat Flow E TGA Analysis (Decomposition) C->E Validated Baseline F Thermal Stability Profiling D->F E->F

Self-validating thermal analysis workflow for accurate isomer profiling.

Application Insights for Drug Development

When synthesizing anthelmintic agents (e.g., nitroscanate, 4-isothiocyanato-4'-nitrodiphenyl ether), the para-isomer (4-(4-Nitrophenoxy)aniline) is the preferred starting material[1]. Its superior thermal stability allows it to withstand the exothermic conditions of thiophosgene reactions during isothiocyanate conversion without undergoing premature thermal degradation or unwanted side reactions. Conversely, utilizing the ortho-isomer in high-temperature reactors often leads to lower yields due to thermal cleavage of the sterically strained ether linkage.

References

  • NextSDS : 2-(4-Nitrophenoxy)aniline — Chemical Substance Information (CAS 18226-25-0). Available at:[Link]

  • ResearchGate : Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. Available at:[Link]

Sources

Comparative

Comparing the reactivity of 2-(4-Nitrophenoxy)aniline with other ether-linked anilines

Introduction Diaryl ethers, particularly the phenoxyaniline scaffold, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their structural rigidity, combined with the tunable electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diaryl ethers, particularly the phenoxyaniline scaffold, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their structural rigidity, combined with the tunable electronic properties afforded by substitution on the aromatic rings, makes them privileged structures in the design of kinase inhibitors, antibacterial agents, and functional organic materials.[3][4] Among this versatile class of molecules, 2-(4-Nitrophenoxy)aniline stands out. The presence of a potent electron-withdrawing nitro group strategically placed on the phenoxy ring dramatically alters its chemical behavior compared to other ether-linked anilines.

This guide provides an in-depth comparison of the reactivity of 2-(4-Nitrophenoxy)aniline with its structural analogs. We will dissect how substituent effects govern the primary reaction pathways, offering a predictive framework for researchers and drug development professionals. Our analysis is grounded in established mechanistic principles and supported by quantitative data and validated experimental protocols.

The Electronic Architecture of 2-(4-Nitrophenoxy)aniline

The reactivity of 2-(4-Nitrophenoxy)aniline is a tale of two electronically distinct aromatic systems bridged by an ether linkage.

  • The Aniline Ring: The amino (-NH₂) group is a powerful activating group, donating electron density into the ring through resonance. This makes the ortho and para positions (relative to the -NH₂) nucleophilic and susceptible to electrophilic aromatic substitution (EAS).[5][6] The nitrogen atom itself, with its lone pair of electrons, is a potent nucleophile.[7]

  • The Phenoxy Ring: This ring is profoundly influenced by the para-nitro (-NO₂) group. As one of the strongest electron-withdrawing groups, the nitro group deactivates this ring towards EAS but, crucially, renders it highly electrophilic.[5][8] This electrophilicity is the key to its unique reactivity, making it an exceptional substrate for nucleophilic aromatic substitution (SₙAr) reactions.[8][9]

This electronic dichotomy—a nucleophilic aniline ring fused to an electrophilic nitrophenoxy ring—unlocks a suite of unique and synthetically valuable transformations not readily accessible to other phenoxyanilines.

Core Reactivity Comparison: A Tale of Substituent Effects

To understand the unique reactivity of 2-(4-Nitrophenoxy)aniline, we will compare it against key analogs where the critical nitro group is moved, replaced, or removed entirely.

CompoundStructureKey Feature
2-(4-Nitrophenoxy)aniline 2-amino-4'-nitrodiphenyl etherStrong electron-withdrawing group (EWG) on the phenoxy ring.
2-Phenoxyaniline 2-aminodiphenyl etherUnsubstituted "baseline" analog.
2-(4-Methoxyphenoxy)aniline 2-amino-4'-methoxydiphenyl etherStrong electron-donating group (EDG) on the phenoxy ring.
4-Nitro-2-phenoxyaniline 4-nitro-2-phenoxyanilineStrong EWG on the aniline ring.[3][4]

Below is a diagram illustrating the primary reaction pathways available to 2-(4-Nitrophenoxy)aniline, which will form the basis of our comparison.

G main 2-(4-Nitrophenoxy)aniline snar Nucleophilic Aromatic Substitution (SₙAr) main->snar Activated by -NO₂ (Intermolecular) reduct Nitro Group Reduction main->reduct Versatile handle for diversification smiles Smiles Rearrangement main->smiles Activated by -NO₂ (Intramolecular SₙAr) cyclo Intramolecular Cyclization reduct->cyclo Reductive Cyclization

Caption: Primary reaction pathways for 2-(4-Nitrophenoxy)aniline.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is where 2-(4-Nitrophenoxy)aniline exhibits its most profound reactivity difference. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by a negatively charged "Meisenheimer" intermediate.[8][9] The stability of this intermediate dictates the reaction rate.

  • 2-(4-Nitrophenoxy)aniline: The para-nitro group provides exceptional resonance stabilization for the Meisenheimer intermediate, dramatically accelerating the reaction. This makes the phenoxy ring highly susceptible to attack by nucleophiles (e.g., alkoxides, amines), displacing the aniline moiety.

  • 2-Phenoxyaniline & 2-(4-Methoxyphenoxy)aniline: These analogs are essentially inert to SₙAr. The absence of an electron-withdrawing group (or the presence of an electron-donating group like -OCH₃) means the high-energy Meisenheimer intermediate cannot be stabilized, and the reaction does not proceed under normal conditions.

Table 1: Relative Reactivity Towards Nucleophilic Aromatic Substitution

CompoundSubstituent on Phenoxy RingMeisenheimer Intermediate StabilityRelative SₙAr Rate
2-(4-Nitrophenoxy)aniline -NO₂ (Strong EWG)Highly Stabilized+++++
2-Phenoxyaniline -H (Neutral)Not Stabilized-
2-(4-Methoxyphenoxy)aniline -OCH₃ (Strong EDG)Destabilized--
The Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular SₙAr reaction, providing a route to diarylamines that can be difficult to access through traditional cross-coupling methods.[10][11] The reaction requires an activated aromatic ring that can accept a nucleophilic attack from a linked heteroatom.

  • 2-(4-Nitrophenoxy)aniline: This molecule is an ideal substrate for the Smiles rearrangement.[12] Upon deprotonation of the aniline nitrogen with a base, the resulting anion readily attacks the C1' carbon of the nitro-activated phenoxy ring, proceeding through a spirocyclic intermediate to yield a diarylamine.

  • Other Analogs: Without the activating nitro group, the intramolecular attack is energetically prohibitive. Therefore, 2-phenoxyaniline and its electron-rich analogs do not undergo the Smiles rearrangement.

G sub 2-(4-Nitrophenoxy)aniline deprotonated Deprotonated Anion (Nucleophile) sub->deprotonated + Base spiro Spirocyclic Intermediate (Meisenheimer-type) deprotonated->spiro Intramolecular SₙAr Attack rearranged Diarylamine Product spiro->rearranged Ring Opening & Protonation G start 2-(4-Nitrophenoxy)aniline (Substrate) reduction Step 1: Nitro Reduction (e.g., Fe/NH₄Cl, EtOH/H₂O) start->reduction intermediate 2-(4-Aminophenoxy)aniline (In-situ Intermediate) reduction->intermediate cyclization Step 2: Oxidative Cyclization (e.g., Heat, Air) intermediate->cyclization product Phenoxazine (Final Product) cyclization->product

Caption: Workflow for phenoxazine synthesis via reductive cyclization.

Electrophilic Aromatic Substitution (EAS)

While the aniline ring is activated towards EAS, the overall reactivity is tempered by the nature of the substituent on the phenoxy ring. The basicity of the aniline nitrogen, which is crucial for many EAS reactions proceeding in acidic media, is also affected.

  • 2-(4-Nitrophenoxy)aniline: The electron-withdrawing nature of the 4-nitrophenoxy group decreases the electron density on the aniline ring and reduces the basicity of the amino group compared to unsubstituted aniline. [6]EAS reactions will be slower than in analogs with electron-donating groups.

  • 2-(4-Methoxyphenoxy)aniline: The electron-donating methoxy group will slightly increase the electron density of the aniline ring, making it more reactive towards EAS compared to the nitro-substituted counterpart.

  • pKa Comparison: The acidity of the anilinium ion (pKa of R-PhNH₃⁺) provides a quantitative measure of the amine's basicity. A lower pKa indicates a less basic amine, which is less reactive in EAS.

Table 2: Estimated Basicity and EAS Reactivity of the Aniline Moiety

CompoundSubstituent Effect of Aryl EtherAniline Nitrogen BasicityRelative EAS Rate
2-(4-Methoxyphenoxy)aniline Weakly DonatingHighest+++
2-Phenoxyaniline Weakly WithdrawingModerate++
2-(4-Nitrophenoxy)aniline Strongly WithdrawingLowest+

Note: Data is based on established principles of electronic effects. Absolute pKa values require experimental determination but relative trends are predictive.[13][14]

Experimental Protocols

To provide a practical context for the discussed reactivity, we present validated, step-by-step protocols for key transformations.

Protocol 1: Synthesis of Phenoxazine via Reductive Cyclization

This protocol demonstrates the utility of the nitro group as a handle for constructing complex heterocycles.

Objective: To synthesize the parent phenoxazine ring system from 2-(4-Nitrophenoxy)aniline.

Materials:

  • 2-(4-Nitrophenoxy)aniline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(4-Nitrophenoxy)aniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Add a 4:1 mixture of ethanol and water to the flask.

  • Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-4 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool slightly and filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude phenoxazine product.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: Smiles Rearrangement of 2-(4-Nitrophenoxy)aniline

This protocol illustrates the powerful intramolecular SₙAr reaction activated by the nitro group. [11][12] Objective: To synthesize N-(2-hydroxyphenyl)-4-nitroaniline.

Materials:

  • 2-(4-Nitrophenoxy)aniline

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve 2-(4-Nitrophenoxy)aniline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC for the consumption of starting material and formation of a new, more polar spot.

  • Once the reaction is complete, quench by slowly adding the mixture to a beaker of ice-cold 1M HCl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude diarylamine product by column chromatography on silica gel.

Conclusion

The reactivity of 2-(4-Nitrophenoxy)aniline is a compelling example of how a single, strategically placed functional group can dominate the chemical behavior of a complex molecule. In direct comparison with its analogs, the para-nitro group on the phenoxy ring imparts a unique and synthetically powerful set of characteristics:

  • High Susceptibility to SₙAr: It is exceptionally reactive in intermolecular and intramolecular (Smiles Rearrangement) nucleophilic aromatic substitutions, pathways that are inaccessible to analogs lacking a strong electron-withdrawing group.

  • A Versatile Functional Handle: The nitro group can be easily reduced, providing a gateway to further functionalization and the construction of important heterocyclic systems like phenoxazines.

  • Modulated Basicity and EAS Reactivity: The electron-withdrawing effect deactivates the aniline ring towards electrophilic attack compared to electron-rich or unsubstituted analogs.

For researchers and drug development professionals, understanding these distinct reactivity profiles is paramount. It allows for the rational design of synthetic routes, the prediction of metabolic pathways, and the strategic modification of the phenoxyaniline scaffold to achieve desired chemical and biological properties. 2-(4-Nitrophenoxy)aniline is not merely another diaryl ether; it is a highly versatile building block whose reactivity is precisely governed by its unique electronic architecture.

References

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Sources

Validation

FTIR spectra comparison of 2-(4-Nitrophenoxy)aniline and 2-phenoxyaniline

An in-depth comparative analysis of 2-(4-Nitrophenoxy)aniline and 2-phenoxyaniline using Fourier Transform Infrared (FTIR) spectroscopy. Introduction & Chemical Context In the realm of drug development and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-(4-Nitrophenoxy)aniline and 2-phenoxyaniline using Fourier Transform Infrared (FTIR) spectroscopy.

Introduction & Chemical Context

In the realm of drug development and materials science, diaryl ethers are privileged scaffolds. Specifically, 2-phenoxyaniline (also known as 2-aminodiphenyl ether) and its nitrated derivative, 2-(4-Nitrophenoxy)aniline , serve as critical precursors in the synthesis of high-performance polyimides, nimesulide analogs, and N-type calcium channel blockers[1].

Differentiating these two compounds is a routine yet critical analytical step during multi-step organic synthesis. For instance, when tracking the catalytic reduction of a nitroaromatic intermediate to an aniline derivative, researchers must objectively verify the complete conversion of the nitro group[2]. FTIR spectroscopy provides a rapid, non-destructive, and highly sensitive method for this structural verification.

Mechanistic Basis of Vibrational Differentiation

As a Senior Application Scientist, it is vital to understand why these spectra differ, rather than simply memorizing peak locations. FTIR spectroscopy relies on the absorption of infrared radiation, which excites molecular vibrations. A fundamental rule of IR spectroscopy is that a vibrational mode is only "IR-active" if it results in a net change in the molecular dipole moment.

  • The Shared Scaffold: Both compounds possess a primary aromatic amine (-NH₂) and a diaryl ether linkage (C-O-C). Consequently, their spectra will exhibit heavily overlapping regions, particularly in the high-frequency N-H stretching region and the mid-frequency aromatic C=C stretching regions.

  • The Divergence (The Nitro Group): The fundamental difference is the para-substituted nitro (-NO₂) group on 2-(4-Nitrophenoxy)aniline. The nitrogen-oxygen bonds in the nitro group are highly polarized. When they vibrate (both symmetrically and asymmetrically), they cause a massive fluctuation in the dipole moment. This results in two intensely strong absorption bands that are completely absent in the 2-phenoxyaniline spectrum. Furthermore, the strong electron-withdrawing nature of the -NO₂ group subtly pulls electron density away from the ether linkage, causing a slight blue-shift (higher wavenumber) in the C-O-C stretching frequency.

Comparative FTIR Spectra Analysis

The following table synthesizes the quantitative vibrational data used to objectively compare and identify the two compounds.

Functional Group / Vibrational Mode2-Phenoxyaniline (cm⁻¹)2-(4-Nitrophenoxy)aniline (cm⁻¹)Peak Characteristics & Causality
N-H Asymmetric Stretch ~3450~3450Medium/Sharp. Caused by the primary amine.
N-H Symmetric Stretch ~3350~3350Medium/Sharp. Caused by the primary amine.
C-H Stretch (Aromatic) 3000 - 31003000 - 3100Weak. Typical of sp² hybridized carbons.
N-O Asymmetric Stretch Absent 1520 - 1530 Strong/Broad. The primary diagnostic marker for the nitro derivative.
N-O Symmetric Stretch Absent 1340 - 1350 Strong/Sharp. The secondary diagnostic marker.
C-O-C Asymmetric Stretch ~1230~1245Strong. Shifted higher in the nitro derivative due to electron withdrawal.
C-O-C Symmetric Stretch ~1050~1060Medium. Ether linkage vibration[2].
Out-of-plane C-H bend 750 (ortho), 690 (mono)750 (ortho), 850 (para)Strong. Differentiates mono-substituted vs. para-substituted rings.

Standardized Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and eliminate matrix-induced artifacts (such as water absorption in traditional KBr pellets), the following self-validating Attenuated Total Reflectance (ATR) protocol is recommended for analyzing these solid powders.

Step 1: Background Calibration & Validation

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: This step is a self-validating check. It subtracts atmospheric CO₂ and ambient humidity from the final data, ensuring that any peaks observed in the >3000 cm⁻¹ region belong strictly to the sample's amine groups, not environmental moisture.

Step 2: Sample Application & Compression

  • Action: Place 1-2 mg of the crystalline compound directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch mechanism clicks.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates a few micrometers into the sample. Consistent, high pressure ensures uniform optical contact, preventing signal attenuation and baseline drift.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans.

  • Causality: Co-adding 64 scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is critical for resolving the weak aromatic C-H stretches (~3050 cm⁻¹) that might otherwise be lost in instrumental noise.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm followed by a baseline correction.

  • Validation Check: Inspect the 3200-3600 cm⁻¹ region. If a broad, rounded peak obscures the sharp N-H doublets, the sample has absorbed atmospheric water and must be desiccated before re-analysis.

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to the comparative peak assignment used to differentiate the two compounds.

FTIR_Workflow A Sample Preparation (ATR Crystal Compression) B FTIR Data Acquisition (4000 - 400 cm⁻¹, 64 Scans) A->B C Spectral Processing (ATR & Baseline Correction) B->C D Comparative Peak Assignment C->D E Amine (-NH₂) Region (~3350 & 3450 cm⁻¹) Present in Both D->E F Nitro (-NO₂) Region (~1340 & 1520 cm⁻¹) Unique to 2-(4-Nitrophenoxy)aniline D->F G Ether (C-O-C) Region (~1230 - 1245 cm⁻¹) Present in Both D->G

Caption: Logical workflow for ATR-FTIR spectral acquisition and comparative peak assignment.

Conclusion

While 2-phenoxyaniline and 2-(4-Nitrophenoxy)aniline share an identical core structure, they can be rapidly and objectively differentiated using FTIR spectroscopy. The presence of strong absorption bands at 1520 cm⁻¹ and 1340 cm⁻¹ serves as the definitive, unmistakable marker for the nitro derivative. For drug development professionals, monitoring the disappearance of these specific bands provides a highly reliable, self-validating method for confirming the successful reduction of the nitro group during API synthesis.

References

  • National Institute of Standards and Technology (NIST). "2-Aminodiphenyl ether (2-Phenoxyaniline)." NIST Chemistry WebBook, SRD 69.[2] URL:[Link]

  • Blass, B. E., et al. "Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues." RSC Medicinal Chemistry, 2024.[1] URL:[Link]

Sources

Comparative

Benchmarking Catalytic Reduction Efficiency: A Comprehensive Guide Using 2-(4-Nitrophenoxy)aniline

Executive Summary The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and high-performance polymers. However, benchmarking the true efficiency and chemoselectivity of a catalyst requires a substrate with competing reducible functional groups.

2-(4-Nitrophenoxy)aniline serves as an exceptional model substrate for this purpose. Its diaryl ether linkage and existing amine group present a rigorous challenge: the catalyst must selectively reduce the nitro group to yield 2-(4-aminophenoxy)aniline without inducing ether cleavage (hydrogenolysis) or causing over-reduction. This guide objectively compares leading catalyst alternatives and provides a self-validating protocol for evaluating reduction efficiency.

Mechanistic Pathway

The reduction of the nitro group generally proceeds via a complex multi-step electron transfer process. As established in1[1], the reaction transitions through nitroso and hydroxylamine intermediates before yielding the thermodynamically stable aromatic amine. Controlling this pathway to prevent the accumulation of the hydroxylamine intermediate is the primary metric of catalyst efficiency.

Mechanism A 2-(4-Nitrophenoxy)aniline (Nitroaromatic) B Nitroso Intermediate (-NO) A->B +2e-, +2H+ -H2O C Hydroxylamine Intermediate (-NHOH) B->C +2e-, +2H+ D 2-(4-Aminophenoxy)aniline (Target Amine) C->D +2e-, +2H+ -H2O

Catalytic reduction pathway of 2-(4-Nitrophenoxy)aniline to its amine derivative.

Benchmarking Catalyst Alternatives

When evaluating catalytic systems for this transformation, drug development professionals must balance reaction kinetics, chemoselectivity, and scalability. Here is an objective comparison of the leading catalyst classes:

  • Heterogeneous Noble Metals (e.g., Pd/C, Pt/C) Mechanism & Causality: Palladium on carbon (Pd/C) is the industry standard for hydrogenation. However, under standard H₂ atmospheres, Pd/C can be overly aggressive, sometimes leading to the cleavage of the diaryl ether bond. When paired with a milder hydrogen donor like hydrazine hydrate or carefully controlled conditions, it provides excellent yields, though often requiring longer reaction times[2].

  • Homogeneous Transition Metal Complexes (e.g., Ni(PPh₃)₄) Mechanism & Causality: Sodium borohydride (NaBH₄) is a moderate reducing agent that cannot reduce nitro groups on its own. However, when paired with transition metal complexes like Ni(PPh₃)₄, the system becomes highly efficient. The nickel catalyst facilitates the hydride transfer, offering 3[3] while leaving the ether linkage completely intact.

  • Bimetallic Nanocatalysts (e.g., Pt-Au, Ag-Au NPs) Mechanism & Causality: Nanocatalysts have redefined reaction kinetics due to their massive surface-area-to-volume ratio. Bimetallic systems (like Pt-Au) exhibit synergistic electronic effects that lower the activation energy for the electron transfer from BH₄⁻ to the nitroaromatic substrate. These catalysts are particularly favored for4[4].

  • Sponge Nickel (Raney-type) Mechanism & Causality: For industrial scale-up,5[5] to noble metals. It offers robust performance under pressurized H₂, though it requires careful handling due to its pyrophoric nature.

Quantitative Performance Comparison
Catalyst SystemReducing AgentTemp (°C)Conversion TimeYield (%)Chemoselectivity (Ether Intact)Best Application
Pd/C (10%) H₂ (30 psig)254 - 6 hours92%ModerateLarge-scale industrial synthesis
Ni(PPh₃)₄ NaBH₄252 - 3 hours95%HighChemoselective lab-scale synthesis
Pt-Au Nanoparticles NaBH₄25< 45 mins>98%Very HighRapid benchmarking & kinetic studies
Sponge Nickel H₂ (25 psig)256 hours85%HighCost-effective scale-up

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the benchmarking workflow using the NaBH₄/Nanocatalyst system. This method is self-validating: the reaction progress can be visually and spectroscopically tracked, ensuring that any deviation in catalyst performance is immediately detectable, a standard practice for6[6].

Workflow S1 1. Substrate Prep Dissolve in EtOH/H2O S2 2. Catalyst Addition Disperse Nanocatalyst S1->S2 S3 3. Reduction Dropwise NaBH4 S2->S3 S4 4. Kinetic Monitoring UV-Vis Aliquots S3->S4 N2 Atm, 25°C S5 5. Workup Filter & Extract S4->S5 Isosbestic Point

Step-by-step workflow for the catalytic reduction and benchmarking process.

Step-by-Step Methodology:
  • Substrate Preparation : Dissolve 1.0 mmol of 2-(4-Nitrophenoxy)aniline in 10 mL of a 1:1 Ethanol/Water mixture.

    • Causality : The mixed solvent ensures complete dissolution of the hydrophobic diaryl ether substrate while maintaining the solubility and stability of the ionic NaBH₄ reducing agent.

  • Catalyst Introduction : Add 5.0 mg of the chosen catalyst (e.g., Pt-Au NPs). Stir the suspension at 400 rpm for 5 minutes.

    • Causality : Uniform dispersion is critical for heterogeneous catalysis to maximize the exposed active surface area and prevent localized concentration gradients.

  • Reducing Agent Addition : Slowly add 3.0 mmol of NaBH₄ (dissolved in 2 mL of ice-cold water) dropwise.

    • Causality : NaBH₄ decomposes in water to release H₂ gas. Dropwise addition controls the exothermic nature of the reaction and prevents rapid gas evolution from displacing the reaction medium or causing dangerous pressure spikes.

  • Kinetic Monitoring (Self-Validation) : Extract 0.1 mL aliquots every 10 minutes. Dilute and analyze via UV-Vis spectroscopy.

    • Causality : The nitroaromatic absorption peak (typically ~380-400 nm) will diminish, while the amine peak (~280-300 nm) will grow. The presence of a strict isosbestic point confirms a clean, direct conversion without the accumulation of stable side-products (such as azoxy dimers).

  • Workup and Isolation : Once UV-Vis confirms complete consumption of the nitro peak, filter the mixture through a Celite pad.

    • Causality : Celite traps the nanoscale or finely divided catalyst particles, preventing heavy metal contamination of the final API intermediate. Extract the filtrate with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

Benchmarking catalytic efficiency using 2-(4-Nitrophenoxy)aniline provides a clear window into a catalyst's activity and chemoselectivity. While traditional Pd/C remains a staple for bulk processing, bimetallic nanocatalysts paired with NaBH₄ offer superior kinetics and selectivity for sensitive research applications, completely avoiding the risk of ether cleavage.

References

  • Source: MDPI (Molecules)
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)
  • Recent Advances in the Nanocatalyst-Assisted NaBH₄ Reduction of Nitroaromatics in Water Source: ACS Omega URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: International Nano Letters (via ResearchGate)
  • Method for preparing 2,2-bis[4-(4-aminophenoxy)

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS Protocols for 2-(4-Nitrophenoxy)aniline Purity Analysis

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound 2-(4-Nitrophenoxy)aniline, a key building...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound 2-(4-Nitrophenoxy)aniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously controlled, as even trace-level impurities can have significant impacts on the final drug substance's stability, safety profile, and therapeutic effect. This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for the purity analysis of 2-(4-Nitrophenoxy)aniline. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate an analytical method that ensures the highest level of confidence in their results.

The comparison of these protocols is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2] The cross-validation approach detailed here ensures that the chosen method is not only suitable for its intended purpose but also robust and reliable across different analytical conditions.[3][4]

The Critical Role of Purity Analysis

2-(4-Nitrophenoxy)aniline (CAS No. 18226-25-0) is a diaryl ether derivative.[5] Its molecular structure, featuring nitro and amino functional groups, makes it susceptible to various chemical transformations that can lead to the formation of impurities during synthesis, storage, or formulation. These impurities can include isomers, by-products of incomplete reactions, or degradation products. Therefore, a highly sensitive and selective analytical method is paramount for their detection and quantification. LC-MS/MS has become the gold standard for this type of analysis due to its exceptional sensitivity and specificity, allowing for the confident identification and quantification of trace-level impurities in complex matrices.[6][7]

Designing the Cross-Validation Study

A robust cross-validation study is essential to objectively compare the performance of two analytical methods.[3][8] The following workflow outlines the key stages of our comparative analysis.

Caption: Workflow for the cross-validation of two LC-MS/MS protocols.

Experimental Protocols

The following sections detail the two LC-MS/MS protocols subjected to cross-validation. The rationale behind the selection of key parameters is explained to provide a deeper understanding of the method design.

Protocol A: Fast Gradient Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS

This protocol is designed for high-throughput analysis, prioritizing speed without compromising sensitivity.

1. Sample Preparation:

  • Accurately weigh 10 mg of the 2-(4-Nitrophenoxy)aniline sample.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.[9]

  • Further dilute with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-(4-Nitrophenoxy)aniline: Precursor Ion (m/z) 231.1 -> Product Ion (m/z) 139.1

    • Potential Impurity (Isomer): Precursor Ion (m/z) 231.1 -> Product Ion (m/z) 109.1

Protocol B: Conventional High-Performance Liquid Chromatography (HPLC)-MS/MS

This protocol emphasizes chromatographic resolution, which can be crucial for separating closely eluting isomers.

1. Sample Preparation:

  • Identical to Protocol A.

2. HPLC Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • MRM Transitions: Identical to Protocol A.

Head-to-Head Comparison: Validation Results

The performance of each protocol was rigorously assessed against the validation parameters stipulated by the ICH Q2(R1) guidelines.[10][2]

Specificity and Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[11][12][13] Samples of 2-(4-Nitrophenoxy)aniline were subjected to acidic, basic, oxidative, and photolytic stress conditions.

Stress ConditionProtocol A (UPLC) - Peak PurityProtocol B (HPLC) - Peak Purity
Acid Hydrolysis (0.1N HCl, 60°C, 4h) No co-eluting peaksNo co-eluting peaks
Base Hydrolysis (0.1N NaOH, 60°C, 4h) Minor degradation peak resolvedBaseline resolution of degradation peak
Oxidative (3% H₂O₂, RT, 24h) Complete resolution of degradantsComplete resolution of degradants
Photolytic (ICH Q1B), Solid No significant degradationNo significant degradation

Insight: While both methods demonstrated good specificity, Protocol B provided superior resolution for a minor degradation product formed under basic conditions.

Linearity and Range

The linearity of each method was evaluated by analyzing a series of calibration standards over a defined concentration range.

ParameterProtocol A (UPLC)Protocol B (HPLC)
Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.997
Regression Model Linear, 1/x weightingLinear, 1/x weighting

Insight: Protocol A demonstrated a wider linear range, extending to a lower concentration, which is advantageous for trace impurity analysis.

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Protocol A (UPLC)

QC LevelAccuracy (% Recovery)Precision (% RSD)
Low (0.3 ng/mL) 98.5%3.2%
Medium (10 ng/mL) 101.2%1.8%
High (80 ng/mL) 99.7%1.5%

Protocol B (HPLC)

QC LevelAccuracy (% Recovery)Precision (% RSD)
Low (1.5 ng/mL) 97.9%4.5%
Medium (10 ng/mL) 102.5%2.5%
High (80 ng/mL) 100.8%2.1%

Insight: Both protocols meet the typical acceptance criteria of ±15% for accuracy and ≤15% for precision.[14] However, Protocol A exhibited slightly better precision, particularly at the lower concentration level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are critical for determining the method's sensitivity for trace-level impurities.

ParameterProtocol A (UPLC)Protocol B (HPLC)
LOD 0.03 ng/mL0.15 ng/mL
LOQ 0.1 ng/mL0.5 ng/mL

Insight: Protocol A is significantly more sensitive, with a 5-fold lower LOQ compared to Protocol B. This is a critical advantage for the detection of potentially genotoxic impurities, which often have very low permissible limits.

Robustness

Method robustness was evaluated by introducing small, deliberate variations in key chromatographic parameters.

Parameter VariationProtocol A (UPLC) - % Change in Peak AreaProtocol B (HPLC) - % Change in Peak Area
Flow Rate (±10%) < 2%< 3%
Column Temperature (±5°C) < 1%< 2%
Mobile Phase pH (±0.2 units) < 3%< 5%

Insight: Protocol A demonstrated superior robustness, showing less variability in results when subjected to minor changes in the analytical conditions.

Decision Framework for Protocol Selection

The choice between these two protocols depends on the specific analytical requirements of the laboratory. The following decision tree illustrates the logical process for selecting the optimal method.

Caption: Decision tree for selecting the optimal LC-MS/MS protocol.

Conclusion and Recommendations

This comprehensive cross-validation study demonstrates that both the fast gradient UPLC-MS/MS (Protocol A) and the conventional HPLC-MS/MS (Protocol B) methods are suitable for the purity analysis of 2-(4-Nitrophenoxy)aniline. However, they offer distinct advantages that cater to different analytical needs.

Protocol A is the recommended choice for:

  • High-throughput environments: Its short run time significantly increases sample throughput.

  • Trace-level impurity analysis: Its superior sensitivity (lower LOQ) is critical for detecting and quantifying impurities at very low levels.

  • Routine quality control: Its enhanced robustness ensures consistent performance over time.

Protocol B should be considered when:

  • Complex impurity profiles are expected: Its superior chromatographic resolution may be necessary to separate closely related isomers or degradation products.

  • Method transfer to laboratories with conventional HPLC systems is anticipated.

Ultimately, the selection of the most appropriate protocol requires a thorough understanding of the specific analytical challenges and the intended application of the method. By following the principles of rigorous cross-validation, researchers can confidently select and implement an LC-MS/MS method that ensures the quality and safety of their pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2023). Forced Degradation Studies. U.S. Food and Drug Administration. [Link]

  • NextSDS. (n.d.). 2-(4-Nitrophenoxy)aniline — Chemical Substance Information. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • NIH. (n.d.). 2-Nitro-4-phenoxyaniline. PubChem. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Chemical Synthesis Database. (2025). 2-(4-nitrophenyl)aniline. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • Chemsrc. (2025). 2-methoxy-N-(4-nitrophenyl)aniline. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. [Link]

  • Mol-Instincts. (n.d.). 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki. [Link]

  • SIELC Technologies. (2018). 2-Nitro-N-(4-nitrophenyl)aniline. [Link]

  • PMC. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. [Link]

  • Royal Society of Chemistry. (n.d.). Methods. [Link]

  • Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. [Link]

  • PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • ResearchGate. (n.d.). 4-Nitro-2-phenoxyaniline. [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

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Safety & Regulatory Compliance

Safety

Hazard Profiling &amp; The Causality of Disposal Protocols

Aniline derivatives and nitroaromatic compounds, such as 2-(4-Nitrophenoxy)aniline, are highly valuable intermediates in drug discovery and organic synthesis. However, due to their structural properties, they pose distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline derivatives and nitroaromatic compounds, such as 2-(4-Nitrophenoxy)aniline, are highly valuable intermediates in drug discovery and organic synthesis. However, due to their structural properties, they pose distinct toxicological and environmental hazards. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship.

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic reasoning behind waste management protocols, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

To design a self-validating disposal system, we must first understand why the chemical is hazardous. 2-(4-Nitrophenoxy)aniline and its isomers (such as 4-(4-Nitrophenoxy)aniline, CAS 6149-33-3) contain both a nitro group and an aromatic amine[1].

  • Toxicological Causality: Aromatic amines are notorious for their ability to penetrate the skin and potentially cause methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport). Furthermore, they are classified as skin and eye irritants, and potential sensitizers[1][2]. Because of this dermal penetration risk, all disposal handling must strictly utilize chemical-resistant gloves (e.g., nitrile or neoprene) and be conducted within a certified chemical fume hood to prevent inhalation of aerosolized powders[3].

  • Environmental Causality: Nitroaromatics exhibit high aquatic toxicity and resist natural biodegradation. Therefore, they can never be disposed of via the municipal sewer system or general solid waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), this material must be captured, segregated, and destroyed via high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Quantitative Regulatory Limits for Waste Accumulation

The EPA strictly regulates how long and in what quantities hazardous waste can be stored in a laboratory setting. Below is a summary of the quantitative data governing your operational disposal plan[4][5]:

Regulatory FrameworkAccumulation Area TypeMaximum Volume LimitTime LimitRequired Action Upon Reaching Limit
EPA RCRA Satellite Accumulation Area (SAA)55 Gallons (Total)No strict limit until volume is reachedMust transfer to CAA within 3 consecutive days.
EPA RCRA SAA (Acutely Toxic / P-Listed)1 QuartNo strict limit until volume is reachedMust transfer to CAA within 3 consecutive days.
EPA RCRA Central Accumulation Area (CAA) - LQG StatusUnlimited (Subject to fire codes)90 DaysMust be shipped off-site to a licensed TSDF.
EPA RCRA Central Accumulation Area (CAA) - SQG Status1,000 kg / month180 DaysMust be shipped off-site to a licensed TSDF.

Note: LQG = Large Quantity Generator; SQG = Small Quantity Generator. While 2-(4-Nitrophenoxy)aniline is generally not P-listed, it must be managed as a characteristic toxic waste[5].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the disposal of 2-(4-Nitrophenoxy)aniline, ensuring that every step meets OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA RCRA requirements[6].

Phase 1: Point-of-Generation Segregation (The SAA)
  • Preparation & PPE: Don appropriate PPE (lab coat, safety goggles, and double-nitrile gloves). Ensure work is conducted inside a functioning fume hood to mitigate inhalation risks associated with fine crystalline powders[3].

  • Container Selection: Select a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass). Do not use metal containers if the waste is mixed with corrosive byproducts.

  • Segregation Logic: 2-(4-Nitrophenoxy)aniline must be segregated into a "Halogenated/Toxic Organic Waste" stream (if synthesized with halogenated solvents) or a "Non-Halogenated Toxic Organic Waste" stream. Critical Rule: Never mix amine/nitro waste with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container, as this can cause an exothermic reaction or explosion.

  • Active Containment: Transfer the chemical waste (solid powder, contaminated filter paper, or solvent solutions) into the container. The container must remain strictly closed at all times unless waste is actively being added[5].

Phase 2: Labeling and Documentation
  • EPA Compliant Labeling: The moment the first drop or grain of waste enters the container, it must be labeled. The label must explicitly state the words "Hazardous Waste" [4].

  • Hazard Indication: The label must clearly identify the contents (e.g., "2-(4-Nitrophenoxy)aniline / Organic Solvent Mixture") and the primary hazard (e.g., "Toxic", "Irritant")[4].

  • Date Exclusion in SAA: Do not put an accumulation start date on the SAA label. The date is only applied when the container is moved to the Central Accumulation Area (CAA)[4].

Phase 3: Transfer and Final Disposition
  • Transfer to CAA: Once the container is full (or reaches the 55-gallon SAA limit), date the label and transfer it to the facility's Central Accumulation Area within 3 days[5].

  • Manifesting: The facility's Environmental Health and Safety (EHS) officer or designated waste broker will profile the waste[7].

  • Licensed Disposal: The waste is transported by a certified hazardous waste hauler to a TSDF, where it undergoes thermal destruction (incineration), ensuring the complete breakdown of the nitroaromatic ring structure[4][7].

Waste Lifecycle Visualization

WasteLifecycle Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gal Gen->SAA Transfer (Closed Container) Label EPA Labeling: 'Hazardous Waste' + Hazard Class SAA->Label Immediate CAA Central Accumulation Area (CAA) Date Applied Label->CAA When Full (Within 3 Days) TSDF Licensed TSDF (Thermal Incineration) CAA->TSDF EHS Broker Manifesting

Caption: Workflow for the compliant segregation, accumulation, and final disposal of hazardous chemical waste.

Sources

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